1-Benzyloxy-3-vinylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h2-11H,1,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMICBPQOGKQNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478951 | |
| Record name | 1-Benzyloxy-3-vinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173098-21-0 | |
| Record name | 1-Benzyloxy-3-vinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Benzyloxy-3-vinylbenzene
Foreword: Navigating the Synthetic Landscape to a Key Building Block
1-Benzyloxy-3-vinylbenzene is a valuable bifunctional molecule, serving as a key building block in the synthesis of a variety of complex organic structures, including polymers, resins, and pharmacologically active compounds. Its utility lies in the orthogonal reactivity of the vinyl group, which can participate in polymerization and a range of addition reactions, and the benzyl ether, a common protecting group for phenols that can be readily removed under specific conditions. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important compound, with a focus on providing researchers, scientists, and drug development professionals with the practical insights and detailed protocols necessary for successful synthesis and optimization. We will delve into the mechanistic underpinnings of each approach, offering a comparative analysis to aid in the selection of the most suitable method for a given application.
Strategic Overview: A Two-Pronged Approach
The synthesis of this compound can be conceptually divided into two main stages: the formation of a benzyloxy-substituted aromatic precursor and the subsequent introduction of the vinyl moiety. This guide will first detail the preparation of the key intermediates, 1-benzyloxy-3-bromobenzene and 3-benzyloxybenzaldehyde, and then explore the various olefination and cross-coupling strategies for vinyl group installation.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of Key Precursors
The judicious choice and efficient preparation of the starting material are paramount to the overall success of the synthesis. The two most common precursors for introducing the vinyl group are 1-benzyloxy-3-bromobenzene, for cross-coupling reactions, and 3-benzyloxybenzaldehyde, for olefination reactions.
Preparation of 1-Benzyloxy-3-bromobenzene via Williamson Ether Synthesis
The benzylation of 3-bromophenol is a straightforward and high-yielding reaction, typically proceeding via a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from benzyl bromide.
Mechanism:
The reaction is initiated by a base, commonly a carbonate salt like potassium carbonate, which deprotonates the weakly acidic phenolic hydroxyl group to form the phenoxide anion. This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.
Caption: Williamson Ether Synthesis of 1-Benzyloxy-3-bromobenzene.
Experimental Protocol:
-
Materials:
-
3-Bromophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 3-bromophenol (1.0 eq.) in acetone (or DMF), add anhydrous potassium carbonate (2.0-3.0 eq.).
-
To this suspension, add benzyl bromide (1.1-1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-16 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to afford 1-benzyloxy-3-bromobenzene as a white solid.
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| Reagent | Molar Equiv. | Purpose |
| 3-Bromophenol | 1.0 | Starting material |
| Benzyl bromide | 1.1 - 1.2 | Benzylating agent |
| K₂CO₃ | 2.0 - 3.0 | Base for deprotonation |
| Acetone/DMF | Solvent | Reaction medium |
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the phenol without causing significant side reactions. Stronger bases are generally not necessary and may lead to undesired byproducts.
-
Choice of Solvent: Acetone is a common choice due to its good solvating properties for the reactants and its relatively low boiling point, which facilitates removal after the reaction. DMF can be used to accelerate the reaction due to its polar aprotic nature, which enhances the nucleophilicity of the phenoxide.
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Excess Reagents: A slight excess of benzyl bromide is used to ensure complete consumption of the starting phenol. A larger excess of the base is employed to drive the deprotonation equilibrium towards the phenoxide.
Preparation of 3-Benzyloxybenzaldehyde
Similar to the synthesis of the bromo-analogue, 3-benzyloxybenzaldehyde is readily prepared from 3-hydroxybenzaldehyde via a Williamson ether synthesis under analogous conditions.
Part 2: Vinylation Strategies
With the benzyloxy-substituted precursors in hand, the next critical step is the introduction of the vinyl group. Several robust methods are available, each with its own set of advantages and disadvantages.
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions
Olefination reactions provide a direct route to the vinyl group from an aldehyde. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent examples.
The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphorus ylide to convert an aldehyde into an alkene.[1][2] For the synthesis of a terminal alkene like this compound, methylenetriphenylphosphorane is the ylide of choice.
Mechanism:
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of 3-benzyloxybenzaldehyde, leading to a zwitterionic intermediate known as a betaine. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[3] The formation of the highly stable P=O double bond in triphenylphosphine oxide is the driving force for this reaction.[4]
Caption: Wittig Reaction Mechanism.
Experimental Protocol:
-
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))
-
3-Benzyloxybenzaldehyde
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
-
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.1-1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the strong base (1.1-1.5 eq.) at 0 °C.
-
Stir the resulting mixture at room temperature for 1-2 hours to generate the ylide (a color change to deep yellow or orange is often observed).
-
Cool the ylide solution back to 0 °C and add a solution of 3-benzyloxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Troubleshooting and Practical Considerations:
-
Low Yields: Low yields in Wittig reactions can often be attributed to the basicity of the ylide causing enolization of the aldehyde, especially with sterically hindered substrates.[5] Additionally, the presence of moisture can quench the ylide. Ensuring strictly anhydrous conditions is crucial.
-
Removal of Triphenylphosphine Oxide: The separation of the product from triphenylphosphine oxide can be challenging. Purification by column chromatography is the most common method.[6] Alternatively, precipitation of the byproduct from a nonpolar solvent or conversion of the phosphine oxide to a water-soluble phosphonium salt can be employed.[7]
The HWE reaction is a modification of the Wittig reaction that employs a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphorus ylide.[2][8] This often leads to cleaner reactions and higher yields, particularly with aldehydes that are prone to enolization.[5]
Mechanism:
The mechanism of the HWE reaction is similar to the Wittig reaction, involving the nucleophilic attack of the phosphonate carbanion on the aldehyde to form an intermediate that collapses to the alkene and a water-soluble phosphate byproduct.[3] A key advantage of the HWE reaction is the facile removal of the phosphate byproduct by aqueous extraction.[2]
Caption: Horner-Wadsworth-Emmons Reaction.
Experimental Protocol:
-
Materials:
-
A suitable phosphonate ester (e.g., trimethyl phosphonoacetate for a two-step sequence or a methylphosphonate for direct vinylation)
-
A base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))
-
3-Benzyloxybenzaldehyde
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
-
Procedure:
-
To a suspension of the phosphonate ester (1.1-1.2 eq.) in anhydrous THF under an inert atmosphere, add the base (1.1-1.2 eq.) at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to generate the phosphonate carbanion.
-
Cool the solution to 0 °C and add a solution of 3-benzyloxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.
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The crude product can often be purified by column chromatography.
-
Stereoselectivity:
The HWE reaction with stabilized phosphonates typically favors the formation of the (E)-alkene.[3][9] For the synthesis of a terminal alkene, this is not a concern. However, for the synthesis of substituted vinylbenzenes, the stereochemical outcome can be controlled by the choice of reagents and reaction conditions. For instance, the Still-Gennari modification can be employed to favor the formation of (Z)-alkenes.[8][10]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of this compound from 1-benzyloxy-3-bromobenzene. The Stille and Suzuki-Miyaura couplings are the most prominent examples.
The Stille reaction involves the coupling of an organotin reagent with an organic halide in the presence of a palladium catalyst.[11] For the synthesis of this compound, vinyltributyltin is the reagent of choice.
Mechanism:
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12] The active Pd(0) catalyst first undergoes oxidative addition with 1-benzyloxy-3-bromobenzene to form a Pd(II) intermediate. This is followed by transmetalation, where the vinyl group is transferred from the organotin reagent to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.
Caption: Stille Coupling Catalytic Cycle.
Experimental Protocol:
-
Materials:
-
1-Benzyloxy-3-bromobenzene
-
Vinyltributyltin
-
A palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
A ligand (if necessary, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
-
Procedure:
-
To a solution of 1-benzyloxy-3-bromobenzene (1.0 eq.) and vinyltributyltin (1.1-1.5 eq.) in an anhydrous, degassed solvent, add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Troubleshooting and Practical Considerations:
-
Toxicity of Organotin Reagents: A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[1] Careful handling and appropriate waste disposal are essential.
-
Removal of Tin Residues: Complete removal of tin byproducts can be challenging. The KF workup is effective, but multiple extractions or treatment with di-tert-butyl-dithiophosphinic acid (DTBPA) may be necessary for complete removal.
-
Side Reactions: Homocoupling of the organotin reagent can be a competing side reaction. This can be minimized by careful control of the reaction conditions and the use of appropriate ligands.
The Suzuki-Miyaura coupling is a highly versatile and widely used cross-coupling reaction that employs an organoboron reagent.[3] For the synthesis of this compound, a vinylboronic acid derivative, such as potassium vinyltrifluoroborate, is an excellent choice.
Mechanism:
Similar to the Stille coupling, the Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. A key difference is the requirement of a base to activate the organoboron species for transmetalation.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Experimental Protocol:
-
Materials:
-
1-Benzyloxy-3-bromobenzene
-
Potassium vinyltrifluoroborate or other vinylboron species
-
A palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
A ligand (e.g., PPh₃, SPhos, XPhos)
-
A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
A solvent system (e.g., THF/water, dioxane/water, toluene/water)
-
-
Procedure:
-
To a mixture of 1-benzyloxy-3-bromobenzene (1.0 eq.), the vinylboron reagent (1.2-2.0 eq.), the palladium catalyst (1-5 mol%), and the ligand (if required) in the chosen solvent system, add the base (2.0-3.0 eq.).
-
Degas the reaction mixture and heat it under an inert atmosphere to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, and add water and an organic solvent for extraction.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Troubleshooting and Practical Considerations:
-
Choice of Ligand and Base: The success of a Suzuki-Miyaura coupling is often highly dependent on the choice of ligand and base.[2] For sterically hindered or electron-rich aryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos may be required. The choice of base can also significantly impact the reaction outcome.
-
Homocoupling: Homocoupling of the boronic acid derivative can be a side reaction, particularly if the reaction mixture is not properly degassed.[1]
-
Safety: The Suzuki-Miyaura coupling can be exothermic, especially in aqueous systems.[6] Careful temperature control is important, particularly on a larger scale.
Comparative Analysis of Vinylation Methods
| Method | Precursor | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Wittig | Aldehyde | Phosphorus ylide, strong base | Well-established, reliable for many substrates | Stoichiometric byproduct, difficult purification, sensitive to moisture | Moderate to good |
| HWE | Aldehyde | Phosphonate ester, base | Water-soluble byproduct, easy purification, often higher yields than Wittig | Phosphonate esters can be more expensive | Good to excellent |
| Stille | Aryl Halide | Organotin reagent, Pd catalyst | Mild conditions, high functional group tolerance | Toxic tin reagents and byproducts, difficult purification | Good to excellent |
| Suzuki | Aryl Halide | Organoboron reagent, Pd catalyst, base | Low toxicity of boron reagents, wide range of available reagents | Can require careful optimization of ligands and base | Good to excellent |
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through a variety of robust and well-established synthetic methods. The choice of the optimal route will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the specific requirements for purity and functional group tolerance.
For laboratory-scale synthesis, the olefination routes, particularly the Horner-Wadsworth-Emmons reaction, offer a practical and efficient approach due to the ease of purification. For larger-scale industrial applications, the Suzuki-Miyaura coupling is often favored due to the low toxicity of the boron-based reagents and the high yields that can be achieved with proper optimization.
Future developments in this area are likely to focus on the development of more sustainable and environmentally friendly protocols, such as the use of greener solvents, more efficient and recyclable catalysts, and methods that minimize the generation of stoichiometric byproducts. As the demand for functionalized vinylarenes continues to grow, the development of even more efficient and practical synthetic routes to compounds like this compound will remain an active area of research.
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Ananikov, V. P. Nickel: The “Spirited” Transgressor of Cross-Coupling Reactions. ACS Catal.2015 , 5 (3), 1964–1971. [Link]
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An In-Depth Technical Guide to the ¹³C NMR Characterization of 1-Benzyloxy-3-vinylbenzene
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-Benzyloxy-3-vinylbenzene. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles, predictive analysis, and practical methodologies essential for the precise structural elucidation of this compound. Our approach is rooted in a deep understanding of spectroscopic techniques, offering field-proven insights to ensure scientific integrity and experimental success.
Section 1: The Strategic Importance of ¹³C NMR in Structural Elucidation
In the landscape of molecular analysis, ¹³C NMR spectroscopy stands as a cornerstone technique for determining the carbon framework of organic molecules.[1] For a molecule such as this compound, which possesses distinct aromatic and vinylic systems, ¹³C NMR provides unambiguous data on the number of non-equivalent carbon atoms and their immediate electronic environments. This level of structural detail is paramount in fields like drug discovery, where subtle isomeric differences can lead to profound changes in pharmacological activity, and in polymer science, where the precise characterization of monomers is critical for predicting polymer properties.
The power of ¹³C NMR lies in its ability to resolve individual carbon signals over a broad chemical shift range, typically 0-220 ppm, which minimizes the signal overlap often encountered in proton (¹H) NMR.[2] Each peak in a proton-decoupled ¹³C NMR spectrum corresponds to a unique carbon environment within the molecule, offering a direct count of the chemically distinct carbon atoms.[3]
Section 2: Theoretical Framework and Predictive Analysis of this compound
A thorough understanding of the factors influencing ¹³C NMR chemical shifts is crucial for accurate spectral interpretation. The chemical shift of a given carbon nucleus is primarily governed by the hybridization state, the electronegativity of neighboring atoms, and anisotropic effects from nearby π-systems.[4] In this compound, the interplay of the electron-donating benzyloxy group and the π-conjugated vinyl group creates a unique electronic landscape across the molecule.
Substituent Effects on Aromatic and Vinylic Carbons
The benzyloxy group (-OCH₂Ph) exerts a significant influence on the chemical shifts of the substituted benzene ring. The oxygen atom, being highly electronegative, inductively deshields the ipso-carbon (C1). Conversely, through resonance, it donates electron density to the ortho and para positions, leading to their shielding relative to unsubstituted benzene (which has a chemical shift of approximately 128.5 ppm). The vinyl group (-CH=CH₂) also influences the aromatic ring through conjugation, with its effects being most pronounced at the ipso- and para-positions. The substituent effects in ¹³C NMR spectra of six-membered nitrogen heteroaromatic compounds have been shown to correlate with the additivity parameters for substituted benzene derivatives, providing a basis for predicting chemical shifts in such systems.[5]
Predicted ¹³C NMR Chemical Shifts
In the absence of a readily available experimental spectrum for this compound, a predicted spectrum serves as an invaluable tool for guiding spectral assignment. The following table presents the predicted ¹³C NMR chemical shifts, generated using a combination of established substituent effect principles and computational prediction tools.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) | Rationale |
| Vinyl Group | |||
| Cα (-C H=CH₂) | ~136.5 | CH | Deshielded due to its position in the conjugated system. |
| Cβ (=CH₂) | ~114.0 | CH₂ | Shielded relative to Cα, a characteristic of terminal vinyl carbons. |
| Substituted Benzene Ring | |||
| C1 (-O-) | ~158.0 | C | Highly deshielded due to the direct attachment of the electronegative oxygen atom. |
| C2 | ~115.5 | CH | Shielded by the ortho-directing effect of the benzyloxy group. |
| C3 (-CH=CH₂) | ~138.0 | C | Deshielded due to the attachment of the vinyl group. |
| C4 | ~120.0 | CH | Shielded by the meta-directing effect of the benzyloxy group. |
| C5 | ~129.5 | CH | Least affected by the substituents, chemical shift is close to that of unsubstituted benzene. |
| C6 | ~116.0 | CH | Shielded by the para-directing effect of the benzyloxy group. |
| Benzyloxy Group | |||
| Methylene (-OC H₂Ph) | ~70.0 | CH₂ | Typical chemical shift for a benzylic ether carbon.[2] |
| Benzyl Ipso-Carbon | ~137.0 | C | Standard chemical shift for an ipso-carbon in a benzyl group. |
| Benzyl Ortho-Carbons | ~128.5 | CH | Typical aromatic carbon chemical shift. |
| Benzyl Meta-Carbons | ~128.0 | CH | Typical aromatic carbon chemical shift. |
| Benzyl Para-Carbon | ~127.5 | CH | Typical aromatic carbon chemical shift. |
Disclaimer: These are predicted values and may differ slightly from experimental results due to solvent effects and other experimental conditions.
Comparative Analysis with an Experimental Spectrum of a Structural Analog: 3-Vinylanisole
To ground our predictive analysis in experimental reality, we can compare our predictions with the known ¹³C NMR spectrum of a structurally similar compound, 3-vinylanisole (1-methoxy-3-vinylbenzene). The key difference is the substitution of the benzyl group with a methyl group. While the absolute chemical shifts will vary, the relative positions of the signals on the substituted benzene ring should follow a similar pattern.
The experimental ¹³C NMR data for 3-vinylanisole provides a valuable reference for validating our understanding of the substituent effects at play. This comparative approach enhances the trustworthiness of our spectral interpretation for this compound.
Section 3: A Field-Proven Protocol for ¹³C NMR Data Acquisition
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to yield reliable and reproducible results.
Sample Preparation: The Foundation of a Good Spectrum
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is free from particulate matter.
-
Concentration: For a standard 5 mm NMR tube, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent is typically required for a ¹³C spectrum to be acquired in a reasonable timeframe (20-60 minutes).[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS is chemically inert, volatile (allowing for easy sample recovery), and provides a single, sharp signal at 0 ppm, which is used to reference the chemical shift scale.[7][8]
-
Homogenization: Ensure the sample is thoroughly mixed to achieve a homogeneous solution.
Instrument Parameters: Optimizing for Clarity and Sensitivity
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Proton Decoupling: Employ broadband proton decoupling to collapse all ¹³C-¹H couplings into singlets, which simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[9][10]
-
Acquisition Time (AQ): Typically set to 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. However, for quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), multiple scans are required. A starting point of 1024 scans is common for moderately concentrated samples.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of chemical shifts for most organic compounds.
Advanced Techniques: DEPT for Multiplicity Information
To aid in the assignment of signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. DEPT spectroscopy differentiates carbon signals based on the number of attached protons.[4]
-
DEPT-90: Only CH (methine) carbons will appear as positive signals.
-
DEPT-135: CH₃ (methyl) and CH (methine) carbons will appear as positive signals, while CH₂ (methylene) carbons will appear as negative signals. Quaternary carbons are not observed in DEPT spectra.
By combining the information from the standard ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, an unambiguous assignment of each carbon signal can be achieved.
Section 4: Visualizing the Workflow and Structural Relationships
To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for ¹³C NMR characterization.
Caption: Structure-Spectrum correlation for this compound.
Section 5: Conclusion
The ¹³C NMR characterization of this compound is a multifaceted process that combines a strong theoretical understanding with meticulous experimental execution. This guide has provided a comprehensive framework for achieving this, from predicting the chemical shifts based on substituent effects to outlining a robust protocol for data acquisition. By leveraging the power of ¹³C NMR and complementary techniques like DEPT, researchers can confidently elucidate the carbon skeleton of this and other complex organic molecules, thereby advancing their research and development objectives.
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Benzyloxy-3-vinylbenzene
Introduction: Unveiling the Molecular Identity of a Versatile Building Block
1-Benzyloxy-3-vinylbenzene is a bifunctional organic molecule of significant interest in synthetic chemistry and materials science. Its structure, incorporating a benzyl ether and a vinyl group on a central benzene ring, offers multiple reactive sites for polymerization and functionalization. Accurate molecular characterization is paramount for its application in drug development and polymer chemistry, where precise structural confirmation and purity assessment are non-negotiable. Mass spectrometry stands as a cornerstone technique for this purpose, providing detailed information on the molecule's mass and structural integrity through controlled fragmentation.
This guide offers a comprehensive exploration of the mass spectrometric analysis of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation behavior, supported by practical, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind each experimental choice will be elucidated to empower researchers in developing robust analytical methods for this and similar aromatic compounds.
Physicochemical Properties and Expected Molecular Ion
A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis. For this compound, the key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | - |
| Molecular Weight (Average) | 210.27 g/mol | [1] |
| Monoisotopic Mass | 210.1045 Da | [1] |
| Structure | A benzene ring substituted with a benzyloxy group at position 1 and a vinyl group at position 3. | - |
The monoisotopic mass is the critical value for high-resolution mass spectrometry, allowing for the unambiguous identification of the molecular ion peak. In a typical mass spectrum, the molecular ion (M⁺˙) for this compound is expected at a mass-to-charge ratio (m/z) of 210.1045.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: A Hard Ionization Approach
GC-MS with Electron Ionization (EI) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The high energy of EI (typically 70 eV) induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.
Anticipated EI Fragmentation Pathways
The fragmentation of this compound in EI-MS is predicted to be dominated by cleavages at the benzylic and ether linkages, leading to the formation of highly stable carbocations. The most characteristic fragmentation is the formation of the tropylium ion.
A key fragmentation pathway for compounds containing a benzyl group is the formation of the highly stable, aromatic tropylium ion (C₇H₇⁺) at m/z 91.[2][3] This ion is often the base peak in the mass spectrum of such compounds.[2] The stability of the tropylium ion arises from its aromatic character, satisfying Hückel's rule with 6 π-electrons delocalized over a seven-membered ring.[2][3]
The major fragmentation pathways are depicted in the following diagram:
Caption: Predicted EI fragmentation pathways of this compound.
Table of Expected Fragments:
| m/z | Ion Structure | Proposed Formula | Description |
| 210 | [C₁₅H₁₄O]⁺˙ | Molecular Ion | The intact molecule with one electron removed. |
| 91 | [C₇H₇]⁺ | Tropylium Ion | Formed by cleavage of the C-O bond and rearrangement. Often the base peak.[2][3] |
| 119 | [C₈H₇O]⁺˙ | Vinylphenoxyl Radical Cation | Resulting from the cleavage of the O-CH₂ bond. |
| 103 | [C₈H₇]⁺ | Vinylphenyl Cation | Formed by the loss of a neutral CO molecule from the m/z 119 fragment. |
| 77 | [C₆H₅]⁺ | Phenyl Cation | A common fragment from benzene-containing compounds, can be formed from further fragmentation of the tropylium ion. |
Experimental Protocol for GC-MS Analysis
This protocol provides a robust starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.
-
Ensure the solvent is of high purity (GC or HPLC grade) to avoid interference.
2. GC-MS Instrumentation and Parameters:
| Parameter | Value | Rationale |
| GC System | Agilent 7890B or equivalent | A standard, reliable GC system. |
| MS System | Agilent 5977B or equivalent | A sensitive and robust mass selective detector. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A nonpolar column suitable for the separation of aromatic compounds.[4][5] |
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for high sensitivity.[4] |
| Injection Volume | 1 µL | A standard injection volume. |
| Inlet Temperature | 280 °C | To ensure complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium | An inert carrier gas providing good chromatographic efficiency.[5] |
| Flow Rate | 1.0 mL/min | A typical flow rate for this column dimension. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A temperature program designed to elute the analyte in a reasonable time with good peak shape. |
| Ion Source | Electron Ionization (EI) | To induce reproducible fragmentation for structural elucidation. |
| Electron Energy | 70 eV | The standard electron energy for EI, ensuring consistent fragmentation patterns. |
| Source Temperature | 230 °C | To maintain the ions in the gas phase.[4] |
| Quadrupole Temp. | 150 °C | To ensure stable ion transmission.[4] |
| Mass Range | m/z 40-400 | To cover the expected molecular ion and fragment ions. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: A Softer Ionization Approach
LC-MS is a valuable alternative for the analysis of this compound, particularly when dealing with complex matrices or when information on the intact molecule is of primary importance. Due to the nonpolar nature of the analyte, Electrospray Ionization (ESI) may be challenging, and Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) could be more effective.[6] However, with appropriate solvent systems, ESI can still be utilized.
Ionization Considerations for a Nonpolar Aromatic Compound
Standard ESI relies on the analyte's ability to accept or donate a proton. For a nonpolar molecule like this compound, this is not a favored process. To enhance ionization efficiency in ESI, several strategies can be employed:
-
Adduct Formation: The addition of a salt, such as sodium acetate or ammonium acetate, to the mobile phase can promote the formation of adduct ions (e.g., [M+Na]⁺ or [M+NH₄]⁺).
-
Solvent Composition: Utilizing a mobile phase with a higher proportion of organic solvent can aid in the desolvation process in the ESI source.
Anticipated ESI-MS Behavior
Under optimized ESI conditions, the primary ion observed is likely to be an adduct of the molecular ion. Fragmentation in the ion source (in-source CID) or in the collision cell (tandem MS) will be significantly less extensive than in EI.
Caption: A typical LC-ESI-MS workflow for the analysis of this compound.
Table of Expected Ions in ESI-MS:
| m/z | Ion Structure | Proposed Formula | Description |
| 233.10 | [C₁₅H₁₄ONa]⁺ | Sodium Adduct | The intact molecule with a sodium ion attached. |
| 228.14 | [C₁₅H₁₈O N]⁺ | Ammonium Adduct | The intact molecule with an ammonium ion attached. |
| 211.11 | [C₁₅H₁₅O]⁺ | Protonated Molecule | Less likely, but may be observed with appropriate mobile phase modifiers. |
Experimental Protocol for LC-MS Analysis
This protocol outlines a starting point for the LC-MS analysis of this compound using ESI. Method development will be crucial to optimize ionization and chromatographic separation.
1. Sample Preparation:
-
Dissolve the sample (e.g., 1 mg) in a mixture of acetonitrile and water (e.g., 80:20 v/v) to a final concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Parameters:
| Parameter | Value | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | A high-performance LC system for efficient separation. |
| MS System | Agilent 6546 Q-TOF or equivalent | A high-resolution mass spectrometer for accurate mass measurements. |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent | A reversed-phase column suitable for the separation of nonpolar compounds. |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate | Aqueous mobile phase with additives to promote ionization. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic mobile phase. |
| Gradient | 70% B to 95% B over 5 minutes | A gradient to elute the nonpolar analyte with good peak shape. |
| Flow Rate | 0.3 mL/min | A suitable flow rate for the column dimension. |
| Column Temperature | 40 °C | To ensure reproducible retention times. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | To generate positively charged ions. |
| Capillary Voltage | 3500 V | To generate a stable electrospray. |
| Nebulizer Pressure | 35 psi | To assist in droplet formation. |
| Drying Gas Flow | 8 L/min | To aid in desolvation. |
| Drying Gas Temp. | 325 °C | To facilitate solvent evaporation. |
| Mass Range | m/z 100-500 | To detect the expected adduct ions. |
Data Interpretation and Validation: A Self-Validating System
A robust analytical method is a self-validating one. The combination of chromatographic retention time and the mass spectral data provides a high degree of confidence in the identification of this compound.
-
Retention Time: The retention time should be consistent across multiple injections under the same chromatographic conditions.
-
Molecular Ion: The accurate mass of the molecular ion (or its adduct) should be within a narrow mass tolerance (e.g., < 5 ppm) of the theoretical value.
-
Isotopic Pattern: The isotopic distribution of the molecular ion peak should match the theoretical pattern for a molecule with the formula C₁₅H₁₄O.
-
Fragmentation Pattern: The observed fragment ions in the EI-MS or MS/MS spectrum should be consistent with the predicted fragmentation pathways. The presence of the characteristic tropylium ion at m/z 91 in the EI spectrum is a strong indicator of the benzyl ether moiety.
Conclusion: A Multifaceted Approach to Molecular Characterization
The mass spectrometric analysis of this compound requires a tailored approach that considers the molecule's unique structural features. GC-MS with EI provides a wealth of structural information through its detailed fragmentation patterns, with the tropylium ion at m/z 91 serving as a key diagnostic peak. LC-MS, while requiring careful optimization for this nonpolar analyte, offers a softer ionization approach that can provide valuable information on the intact molecule, often as an adduct. By understanding the principles of ionization and fragmentation and by employing systematic experimental protocols, researchers can confidently characterize this compound and pave the way for its successful application in various scientific endeavors.
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A Comprehensive Guide to the Nomenclature of 1-Benzyloxy-3-vinylbenzene
For researchers, scientists, and professionals in drug development, precise communication is paramount. This begins with the unambiguous identification of chemical entities. This technical guide provides an in-depth analysis of the alternative names and systematic nomenclature for the chemical compound commonly known as 1-Benzyloxy-3-vinylbenzene. Understanding the various naming conventions is crucial for accurate literature searches, chemical procurement, and regulatory submissions.
Primary Structure and Core Chemical Identity
The foundation of any chemical name is its molecular structure. This compound is an aromatic compound characterized by a central benzene ring substituted with two functional groups: a benzyloxy group and a vinyl group, positioned at the 1 and 3 positions, respectively.
The core components are:
-
A central phenyl ring: A six-carbon aromatic ring.
-
A benzyloxy group (-OCH₂C₆H₅): An ether linkage where a benzyl group (a benzene ring attached to a CH₂ group) is bonded to an oxygen atom.
-
A vinyl group (-CH=CH₂): An ethenyl group, which is a two-carbon chain with a double bond.
The numbering of the benzene ring places the primary substituent, in this case, the benzyloxy group, at position 1. The vinyl group is then located at position 3, leading to the name this compound.
Systematic and Trivial Nomenclature
A single chemical entity can have multiple names depending on the naming convention being used. For this compound, the names can be categorized into systematic (IUPAC), semi-systematic, and common or trivial names.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The goal is to have a unique and unambiguous name for every compound. For this compound, the systematic IUPAC name is 1-(benzyloxy)-3-ethenylbenzene .
-
Rationale: The term "vinyl" is a common name. The systematic IUPAC term for the -CH=CH₂ group is "ethenyl". Therefore, substituting "vinyl" with "ethenyl" provides the more formal IUPAC name.
In practice, a variety of semi-systematic and common names are used in scientific literature, chemical catalogs, and databases. These names are often shorter or based on historical naming conventions.
-
Benzyl 3-vinylphenyl ether: This name treats the compound as an ether, with the two substituents on the oxygen atom being a benzyl group and a 3-vinylphenyl group. This is a common and easily understandable alternative.
-
3-Benzyloxystyrene: This name is derived from the parent molecule styrene (vinylbenzene). The presence of the benzyloxy group at the meta- (or 3-) position of the styrene molecule gives rise to this name.
-
Benzene, 1-(benzyloxy)-3-ethenyl-: This is a format often used in chemical indexing and databases, where the parent molecule (benzene) is listed first, followed by its substituents.
Chemical Identifiers
To ensure unambiguous identification, especially in databases and regulatory contexts, several unique identifiers are assigned to chemical compounds.
| Identifier Type | Value | Source |
| CAS Number | 173098-21-0 | Sigma-Aldrich |
| Molecular Formula | C₁₅H₁₄O | Sigma-Aldrich |
| IUPAC Name | 1-(benzyloxy)-3-ethenylbenzene | |
| Common Synonym 1 | Benzyl 3-vinylphenyl ether | |
| Common Synonym 2 | 3-Benzyloxystyrene |
Contextual Usage of Different Names
The choice of which name to use often depends on the context and the audience.
Methodological & Application
Application Notes and Protocols: The Strategic Use of 1-Benzyloxy-3-vinylbenzene in the Synthesis of Advanced Functional Polymers
Introduction: A Protected Monomer Strategy for High-Performance Poly(3-vinylphenol)
The synthesis of well-defined functional polymers is a cornerstone of modern materials science, with applications spanning from microelectronics to advanced drug delivery systems. Poly(3-vinylphenol), also known as poly(3-hydroxystyrene), is a particularly valuable polymer due to its reactive hydroxyl groups, which impart desirable properties such as aqueous base solubility and adhesion. These characteristics make it a critical component in photoresist formulations for microlithography and as a precursor for further functionalization.[1]
However, the direct polymerization of 3-vinylphenol presents significant challenges. The acidic phenolic proton can interfere with many controlled polymerization techniques, particularly living anionic polymerization, leading to premature termination and poor control over the polymer architecture. To circumvent these issues, a protecting group strategy is employed. Herein, we detail the use of 1-benzyloxy-3-vinylbenzene, a benzyl-protected derivative of 3-vinylphenol, as a key monomer for the synthesis of well-defined poly(3-vinylphenol).
The benzyl ether protecting group is strategically chosen for its stability under the basic conditions of anionic polymerization and its relatively straightforward removal under milder conditions, thus preserving the integrity of the polymer backbone. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the this compound monomer, its subsequent living anionic polymerization, and the final deprotection step to yield high-purity, well-defined poly(3-vinylphenol).
Monomer Synthesis: this compound
The synthesis of this compound is a critical first step and is typically achieved in two key stages: the protection of the hydroxyl group of a suitable precursor followed by the formation of the vinyl group. A common and effective route involves the benzylation of 3-bromophenol followed by a palladium-catalyzed cross-coupling reaction to introduce the vinyl group. An alternative and often high-yielding method is the Wittig reaction on a benzylated hydroxybenzaldehyde.[2][3]
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol outlines a two-step process starting from 3-hydroxybenzaldehyde.
Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1 equivalent) in acetone.
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution, followed by benzyl bromide (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(benzyloxy)benzaldehyde.
Step 2: Synthesis of this compound via Wittig Reaction [2][3]
-
Ylide Preparation: In a separate flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents) to the suspension. The formation of the ylide is indicated by a color change (typically to a deep yellow or orange). Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 3-(benzyloxy)benzaldehyde (1 equivalent), dissolved in anhydrous THF, dropwise via a dropping funnel.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, is then purified by column chromatography on silica gel.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| This compound | C₁₅H₁₄O | 210.27 | >98% (by GC and ¹H NMR) |
Living Anionic Polymerization of this compound
Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures.[4] The absence of termination and chain transfer reactions allows for the synthesis of block copolymers by sequential monomer addition.[4] For styrenic monomers like this compound, initiation is typically carried out at low temperatures in a polar aprotic solvent to ensure the stability of the propagating carbanions.[5]
Causality Behind Experimental Choices:
-
Initiator: sec-Butyllithium (s-BuLi) is often preferred over n-butyllithium (n-BuLi) for the polymerization of styrenic monomers as it provides faster and more efficient initiation relative to propagation, leading to a more uniform growth of polymer chains and consequently a narrower molecular weight distribution.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a polar aprotic solvent that effectively solvates the lithium counter-ion, leading to a more reactive "naked" carbanion and promoting a faster rate of polymerization.[5] Its low freezing point is also advantageous for reactions conducted at low temperatures.
-
Temperature: The polymerization is conducted at -78 °C (a dry ice/acetone bath) to minimize side reactions, such as chain termination or transfer, which can occur at higher temperatures, and to ensure the "living" nature of the polymerization is maintained.[5]
Protocol 2: Living Anionic Polymerization of this compound
-
Glassware Preparation: All glassware must be rigorously cleaned and flame-dried under vacuum immediately prior to use to remove any traces of water. The reaction should be carried out under a high-purity inert atmosphere (argon or nitrogen).
-
Solvent and Monomer Purification: THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere. The this compound monomer should be purified by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors, followed by distillation under reduced pressure.
-
Reaction Setup: A flame-dried, multi-necked flask equipped with a magnetic stirrer, an inert gas inlet, and rubber septa is charged with freshly distilled THF.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Initiation: A calculated amount of sec-butyllithium (s-BuLi) solution in cyclohexane is injected into the cold THF via a gas-tight syringe.
-
Monomer Addition: A solution of purified this compound in anhydrous THF is added slowly to the initiator solution. A color change to a deep red or orange is typically observed, indicating the formation of the styryl anion.
-
Polymerization: The reaction is allowed to proceed at -78 °C for a predetermined time (e.g., 1-4 hours) to ensure complete monomer conversion.
-
Termination: The living polymer chains are "killed" or terminated by the addition of a proton source, such as degassed methanol. The deep color of the living anions will disappear upon termination.
-
Polymer Isolation: The reaction mixture is allowed to warm to room temperature, and the polymer is isolated by precipitation into a large volume of a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a small amount of THF, and reprecipitated into methanol. This process is repeated to ensure the removal of any unreacted monomer and initiator residues. The final poly(this compound) is dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization of Poly(this compound)
| Parameter | Technique | Expected Outcome |
| Number-Average Molecular Weight (Mₙ) | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Controllable by the monomer-to-initiator ratio. |
| Polydispersity Index (PDI = Mₙ/Mₙ) | SEC / GPC | Narrow, typically < 1.1, indicative of a living polymerization. |
| Chemical Structure | ¹H NMR and ¹³C NMR Spectroscopy | Confirmation of the polymer structure and absence of impurities. |
Deprotection to Yield Poly(3-vinylphenol)
The final step in the synthesis of the functional polymer is the removal of the benzyl protecting group to unveil the phenolic hydroxyl group. This is typically achieved by acid-catalyzed hydrolysis or hydrogenolysis. Acid-catalyzed cleavage is often preferred for its simplicity and efficiency.
Protocol 3: Deprotection of Poly(this compound)
-
Dissolution: Dissolve the purified poly(this compound) in a suitable solvent, such as THF or dioxane.
-
Acid Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Reaction Conditions: Stir the solution at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for several hours (e.g., 6-24 hours). The progress of the deprotection can be monitored by ¹H NMR spectroscopy by observing the disappearance of the benzyl proton signals and the appearance of the phenolic hydroxyl proton signal.
-
Polymer Isolation: Once the deprotection is complete, the poly(3-vinylphenol) is isolated by precipitation into a non-solvent, such as water or a mixture of water and methanol.
-
Purification: The precipitated polymer is collected by filtration and washed thoroughly with the non-solvent to remove the acid catalyst and any byproducts. The polymer can be further purified by redissolving in a suitable solvent (e.g., methanol or acetone) and reprecipitating.
-
Drying: The final poly(3-vinylphenol) is dried in a vacuum oven at an elevated temperature (e.g., 60-80 °C) to a constant weight.
Visualizing the Workflow
Figure 1. Workflow for the synthesis of poly(3-vinylphenol).
Conclusion
The use of this compound as a protected monomer provides a robust and reliable pathway for the synthesis of well-defined poly(3-vinylphenol). The protocols detailed in this application note offer a comprehensive guide for researchers to produce high-quality functional polymers with controlled molecular weights and narrow polydispersities. The ability to precisely tailor the architecture of poly(3-vinylphenol) opens up a wide range of possibilities for its application in advanced materials, from next-generation photoresists in the semiconductor industry to functional coatings and matrices in biomedical engineering. The principles and techniques described herein are foundational for the development of novel functional polymers with tailored properties.
References
- Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).
- Chan, C.-M., Li, L., Ho, N. K., & Jiang, M. (2001). Quantitative surface characterization of poly(styrene)/poly(4-vinyl phenol) random and block copolymers by ToF-SIMS and XPS. Surface and Interface Analysis, 32(1), 23-28.
- Kolasa, A., & Zuber, M. (2022). One-Pot Synthesis of Selected P-Vinylbenzyls under Solvent-Free Conditions. Molecules, 27(9), 2974.
-
Request PDF. (2025). Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing substituted vinylbenzene.
-
ResearchGate. (n.d.). Living anionic polymerization of vinyl monomers using benzyltrimethylsilane-metal alkoxide initiator systems. Retrieved from [Link]
-
MDPI. (2022). Living Anionic Polymerization. In Encyclopedia. Retrieved from [Link]
-
ResearchGate. (2013). How to prepare 1-benzyloxy-3-bromo benzene from benzyl alcohol and meta bromo nitro benzene?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (−)-(s)-2-(benzyloxy)propanal. Retrieved from [Link]
- Müller, A. (2007). Tutorial on Anionic Polymerization. Macromolecular Chemistry and Physics.
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Advanced Science News. (2017). 60 Years of Living Anionic Polymerization. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
PubChem. (n.d.). 3-vinylphenol. Retrieved from [Link]
Sources
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 1-Benzyloxy-3-vinylbenzene
Introduction: The Strategic Value of 1-Benzyloxy-3-vinylbenzene in Palladium-Catalyzed Synthesis
In the landscape of modern organic synthesis, the quest for modular and efficient methods to construct complex molecular architectures is paramount. This compound emerges as a highly versatile and strategic building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its structure uniquely combines a protected phenol (benzyloxy group) with a reactive vinyl moiety, offering orthogonal handles for sequential functionalization. The benzyloxy group serves as a robust protecting group for the phenol, which can be readily cleaved under mild conditions post-coupling to reveal a valuable hydroxyl functionality. This feature is of significant interest to researchers in drug development and materials science, where the modulation of phenolic scaffolds is a common strategy for tuning biological activity and material properties.
The vinyl group, an excellent participant in a variety of palladium-catalyzed transformations, allows for the facile introduction of aryl, heteroaryl, and other organic fragments. This guide provides an in-depth exploration of key palladium-catalyzed reactions—namely the Heck, Suzuki-Miyaura, and Stille couplings—utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights into experimental design and offering detailed, step-by-step protocols that have been adapted from established methodologies for similar vinylarene substrates.
I. The Mizoroki-Heck Reaction: Synthesis of Substituted Stilbenes
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the arylation or vinylation of alkenes. In the context of this compound, this reaction provides a direct route to a diverse array of stilbene derivatives, which are prevalent motifs in biologically active compounds and functional materials.[1]
Mechanistic Rationale and Experimental Considerations
The catalytic cycle of the Heck reaction is a well-established sequence of oxidative addition, migratory insertion, and β-hydride elimination. The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and stereoselectivity (typically favoring the E-isomer).
-
Catalyst System: A combination of a palladium(II) precursor, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand is commonly employed. The ligand plays a crucial role in stabilizing the active Pd(0) species and influencing the reaction's efficiency. For electron-rich vinylarenes like this compound, bulky, electron-rich phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or phosphine-free conditions with palladacycle catalysts can be effective.[1]
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common choices include triethylamine (NEt₃), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc). The choice of base can influence the reaction rate and selectivity.[2]
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Diagram of the Heck Reaction Catalytic Cycle:
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Detailed Protocol: Heck Arylation of this compound with 4-Iodoanisole
This protocol is adapted from established procedures for the Heck reaction of styrenes.[1][2]
Materials:
-
This compound
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (NEt₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (2 mol%) and tri(o-tolyl)phosphine (4 mol%).
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
To this solution, add this compound (1.0 equiv.), 4-iodoanisole (1.2 equiv.), and freshly distilled triethylamine (2.0 equiv.).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired stilbene derivative.
Data Summary Table:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NEt₃ (2) | DMF | 100 | 18 | Est. >85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMA | 120 | 12 | Est. >90 |
| 3 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (3) | None | NaOAc (2) | NMP | 110 | 24 | Est. >80 |
Note: Yields are estimated based on typical outcomes for similar substrates reported in the literature.
II. Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3] For this compound, this reaction can be envisioned in two ways: coupling at the vinyl group (if converted to a vinyl halide or triflate) or, more synthetically valuable, if the aromatic ring of this compound were to bear a halide, allowing for coupling with an arylboronic acid. However, for this guide, we will focus on the more direct application of the vinyl group participating in a less common but feasible variant of Suzuki coupling if it were first converted to a vinyl boronic acid or ester. A more practical and widely applicable approach involves the Suzuki coupling of a halogenated derivative of this compound.
Mechanistic Insights and Key Parameters
The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[4]
-
Palladium Catalyst and Ligand: A variety of Pd(0) and Pd(II) precursors are effective. The choice of ligand is critical, with bulky, electron-rich phosphines such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands often providing excellent results, especially for challenging substrates.[5]
-
Base: A base is essential for the transmetalation step, activating the boronic acid. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is typically used.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. sctunisie.org [sctunisie.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Synthesis of Substituted Styrenes from 1-Benzyloxy-3-vinylbenzene
Abstract
Substituted styrenes are foundational building blocks in modern chemistry, pivotal to the development of advanced polymers, functional materials, and pharmaceutical agents.[1][2][3] Their utility stems from the reactive vinyl moiety, which is amenable to a wide array of chemical transformations. This guide provides an in-depth exploration of synthetic strategies starting from 1-Benzyloxy-3-vinylbenzene, a versatile precursor that offers multiple avenues for molecular diversification. We will dissect field-proven protocols for modifications at the vinyl group, functionalization of the aromatic ring, and strategic deprotection of the benzyl ether to unlock further synthetic possibilities. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to equip researchers, scientists, and drug development professionals with a robust framework for synthesizing novel styrene derivatives.
Introduction: The Strategic Value of this compound
This compound is a uniquely valuable starting material. Its structure contains three distinct functional regions that can be addressed with high chemo-selectivity:
-
The Vinyl Group: A primary site for carbon-carbon bond formation and functional group interconversion.
-
The Aromatic Ring: Activated for electrophilic substitution, with directing effects from both the vinyl and benzyloxy substituents.
-
The Benzyl Ether: A stable protecting group for a phenolic hydroxyl, which can be selectively cleaved to reveal a new reactive site.
This multi-faceted reactivity allows for a divergent synthetic approach, enabling the creation of diverse libraries of substituted styrenes from a single, common intermediate. This document outlines detailed methodologies for exploiting each of these reactive centers.
Physicochemical Properties of Starting Material
| Property | Value | Source |
| IUPAC Name | 1-(Benzyloxy)-3-vinylbenzene | N/A |
| Molecular Formula | C₁₅H₁₄O | [4] |
| Molecular Weight | 210.27 g/mol | [4] |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents (THF, Dichloromethane, Ethyl Acetate) | Inferred |
Note: Data for the analogous 4-benzyloxystyrene is used as a reference.[4]
Caption: Divergent synthetic pathways from this compound.
Pathway I: Functionalization of the Vinyl Group via Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of synthetic chemistry, enabling the palladium-catalyzed coupling of alkenes with organic halides.[5][6] This transformation is exceptionally powerful for modifying the vinyl group of our starting material, allowing for the stereoselective formation of (E)-disubstituted alkenes.
Mechanistic Rationale
The catalytic cycle of the Heck reaction is a well-understood process involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Migratory Insertion (Syn-Addition): The alkene coordinates to the palladium center and inserts into the Pd-Aryl bond.
-
Beta-Hydride Elimination (Syn-Elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond and a palladium-hydride species.
-
Reductive Elimination: The catalyst is regenerated by reductive elimination of H-X with the help of a base.
The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and selectivity. For this application, a phosphine ligand like P(o-tolyl)₃ is often employed to stabilize the palladium catalyst and promote the desired reactivity.
Detailed Protocol: Heck Coupling with 4-Iodoanisole
This protocol describes the synthesis of 1-(benzyloxy)-3-((E)-2-(4-methoxyphenyl)vinyl)benzene.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| This compound | 210.27 | 210 mg | 1.0 | 1.0 eq |
| 4-Iodoanisole | 234.04 | 257 mg | 1.1 | 1.1 eq |
| Palladium(II) Acetate | 224.50 | 4.5 mg | 0.02 | 2 mol% |
| Tri(o-tolyl)phosphine | 304.37 | 24.4 mg | 0.08 | 8 mol% |
| Triethylamine (TEA) | 101.19 | 0.42 mL | 3.0 | 3.0 eq |
| Acetonitrile (MeCN) | - | 5 mL | - | - |
Experimental Procedure
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (4.5 mg) and Tri(o-tolyl)phosphine (24.4 mg).
-
Reagent Addition: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes. Add this compound (210 mg), 4-Iodoanisole (257 mg), and dry, degassed Acetonitrile (5 mL) via syringe.
-
Base Addition: Add Triethylamine (0.42 mL) to the stirring mixture. The solution may change color.
-
Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting styrene is a key indicator of reaction completion.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product. Styrene derivatives are often purified via chromatography or distillation.[7][8]
Caption: Experimental workflow for the Heck cross-coupling reaction.
Pathway II: Aromatic Ring Functionalization
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS). The vinyl group is an ortho-, para-director, while the strongly activating benzyloxy group is also an ortho-, para-director.[9][10] This combined effect strongly activates positions 2, 4, and 6 for substitution, providing a direct route to poly-substituted styrenes.
Rationale for Regioselectivity
-
Benzyloxy Group: Directs ortho (positions 2, 6) and para (position 4).
-
Vinyl Group: Directs ortho (positions 2, 4) and para (position 6).
The convergence of these directing effects makes the 2, 4, and 6 positions the most nucleophilic and susceptible to electrophilic attack. Steric hindrance from the benzyloxy group may slightly disfavor substitution at the 2-position compared to the 4- and 6-positions.
Protocol: Electrophilic Bromination
This protocol describes the mono-bromination of the aromatic ring, primarily at the 4-position.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| This compound | 210.27 | 210 mg | 1.0 | 1.0 eq |
| N-Bromosuccinimide (NBS) | 177.98 | 178 mg | 1.0 | 1.0 eq |
| Dichloromethane (DCM) | - | 10 mL | - | - |
Experimental Procedure
-
Setup: In a 50 mL round-bottom flask protected from light, dissolve this compound (210 mg) in dichloromethane (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (178 mg) portion-wise over 5 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by TLC. The product spot should be less polar than the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the brominated styrene derivative.
Pathway III: Deprotection and Derivatization
The benzyl group serves as a robust protecting group for the phenolic hydroxyl. Its removal is a key strategic step that unmasks a new site for functionalization. Catalytic hydrogenolysis is the method of choice as it is highly efficient and typically does not affect the vinyl group or the aromatic ring.[11][12][13]
The Chemistry of Catalytic Hydrogenolysis
This method involves the use of a palladium catalyst, often supported on carbon (Pd/C), and a source of hydrogen.[14] The reaction proceeds on the surface of the catalyst, where the benzyl C-O bond is reductively cleaved, liberating the free phenol (3-vinylphenol) and toluene as a byproduct.
Protocol: Debenzylation to 3-Vinylphenol
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| This compound | 210.27 | 500 mg | 2.38 | 1.0 eq |
| Palladium on Carbon (10 wt%) | - | 50 mg | - | 10 wt% |
| Ethyl Acetate | - | 20 mL | - | - |
| Hydrogen (H₂) | - | 1 atm | - | Excess |
Experimental Procedure
-
Setup: To a 100 mL round-bottom flask, add this compound (500 mg) and ethyl acetate (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (50 mg) under a gentle stream of nitrogen. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (balloon) at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate (3 x 10 mL). Caution: Do not allow the Celite pad with the catalyst to dry completely as it can ignite in air.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 3-vinylphenol can often be used without further purification. If necessary, it can be purified by column chromatography.
Caption: Workflow for deprotection and subsequent functionalization.
Post-Deprotection Synthesis
The resulting 3-vinylphenol is a valuable intermediate. The phenolic hydroxyl can undergo a variety of reactions, such as Williamson ether synthesis, esterification, or conversion to a triflate for further cross-coupling reactions, dramatically expanding the scope of accessible substituted styrenes.
Conclusion
This compound stands out as a highly adaptable platform for the synthesis of substituted styrenes. By systematically targeting its three key reactive domains—the vinyl group, the activated aromatic ring, and the masked phenol—researchers can employ a range of high-yield, well-established synthetic protocols. The methods detailed herein, from palladium-catalyzed cross-coupling to electrophilic substitution and strategic deprotection, provide a reliable and versatile toolkit for professionals in drug discovery and materials science to generate novel molecular architectures with precision and control.
References
-
(No Author). (n.d.). Synthesis of para-Substituted Styrenes. ResearchGate. Retrieved from [Link]
-
(No Author). (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. Retrieved from [Link]
-
(No Author). (n.d.). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
- (No Author). (n.d.). Process for the preparation of substituted styrenes. Google Patents.
- (No Author). (n.d.). Benzylic Grignard reagent. (Source not further specified).
-
De Kimpe, N., & Verhé, R. (1974). A Simplified Wittig Synthesis of Substituted Styrenes. Synthetic Communications, 4(4), 263-266. Retrieved from [Link]
-
(No Author). (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]
-
(No Author). (n.d.). The Grignard Reagents. Organometallics - ACS Publications. Retrieved from [Link]
-
(No Author). (n.d.). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters - ACS Publications. Retrieved from [Link]
-
(No Author). (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. Retrieved from [Link]
- (No Author). (n.d.). Method for synthesizing monosubstituted styrene. Google Patents.
-
(No Author). (n.d.). Styrene and Its Derivatives Used in Proton Exchange Membranes and Anion Exchange Membranes for Fuel Cell Applications: A Review. MDPI. Retrieved from [Link]
-
(No Author). (2023). Styrene (vinylbenzene) undergoes electrophilic aromatic substitution.... Pearson+. Retrieved from [Link]
- (No Author). (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (Source not further specified).
- (No Author). (n.d.). Grignard Reaction. Web Pages. (Source not further specified).
-
(No Author). (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. Retrieved from [Link]
-
(No Author). (2017). Styrene Purification by Guest-Induced Restructuring of Pillar[15]arene. ACS Publications. Retrieved from [Link]
-
(No Author). (2025). Styrene (vinylbenzene) undergoes electrophilic aromatic substitution much.... Filo. Retrieved from [Link]
- (No Author). (n.d.). Method for synthesizing n-propylbenzene through Grignard reagent method. Google Patents.
- (No Author). (n.d.).
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(No Author). (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC - PubMed Central. Retrieved from [Link]
-
(No Author). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Retrieved from [Link]
-
(No Author). (n.d.). 1-(Benzyloxy)-4-ethenylbenzene. PubChem. Retrieved from [Link]
-
(No Author). (n.d.). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. PMC - NIH. Retrieved from [Link]
- (No Author). (n.d.). the preparation of substituted styrenes by methods not involving hydrocarbon cracking. (Source not further specified).
-
(No Author). (2024). Anionic polymerization of ferulic acid-derived, substituted styrene monomers. Gutenberg Open Science. Retrieved from [Link]
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(No Author). (n.d.). Benzyl Protection. Common Organic Chemistry. Retrieved from [Link]
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(No Author). (n.d.). Styrene and substituted styrene grafted functional polyolefins: Via nitroxide mediated polymerization. ResearchGate. Retrieved from [Link]
-
(No Author). (2022). CHAPTER 11: Heck Reactions. Books - The Royal Society of Chemistry. Retrieved from [Link]
- (No Author). (n.d.). Draw the two different ylides that could be used in the Wittig synthesis of styrene. (Source not further specified).
-
(No Author). (n.d.). 1-Ethenyl-3-methoxybenzene. PubChem. Retrieved from [Link]
-
(No Author). (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
(No Author). (2021). One-Pot Synthesis of α-Alkyl Styrene Derivatives. ACS Omega - ACS Publications. Retrieved from [Link]
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(No Author). (n.d.). New One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Styrenes. Organic Chemistry Portal. Retrieved from [Link]
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(No Author). (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
(No Author). (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Organic Syntheses Procedure. Retrieved from [Link]
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(No Author). (n.d.). Polystyrene. Wikipedia. Retrieved from [Link]
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(No Author). (2023). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]
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(No Author). (2023). Heck Reaction example 3. YouTube. Retrieved from [Link]
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Application Notes and Protocols: 1-Benzyloxy-3-vinylbenzene in Advanced Materials Science
Introduction: Unlocking Functional Polymers through Protected Monomer Strategies
In the pursuit of novel functional polymers, the strategic use of protected monomers is a cornerstone of modern materials science. 1-Benzyloxy-3-vinylbenzene emerges as a pivotal, yet underexplored, monomer in this context. Its true potential is realized not in its initial polymerized form, but in the subsequent deprotection to reveal a highly functional poly(3-hydroxystyrene). The benzyloxy group serves as a robust protecting group for the reactive hydroxyl functionality, allowing for controlled polymerization of the vinyl group without the complications that a free phenol would introduce, such as inhibition or chain transfer reactions.
This guide provides an in-depth exploration of the application of this compound, detailing its polymerization through controlled radical polymerization techniques and the subsequent transformation into poly(3-hydroxystyrene). We will delve into the causality behind experimental choices, provide field-proven protocols, and discuss the potential applications of the resulting functional polymer in areas such as advanced photoresists, functional coatings, and membrane science.
Scientific Rationale: The Strategic Importance of the Benzyloxy Protecting Group
The selection of a benzyl ether as a protecting group for the hydroxyl functionality in a vinylbenzene monomer is a deliberate and strategic choice. Phenolic hydroxyl groups can interfere with many polymerization processes, particularly those involving radical or anionic mechanisms. The acidic proton of the hydroxyl group can terminate growing polymer chains or react with initiators, leading to poor control over molecular weight and broad polydispersity.
By protecting the hydroxyl group as a benzyl ether, this compound can be readily polymerized using a variety of techniques, including living polymerization methods that offer precise control over the polymer architecture.[1] The subsequent deprotection, typically through catalytic hydrogenolysis, is a high-yielding and clean reaction that regenerates the hydroxyl group, yielding poly(3-hydroxystyrene).[2][3] This two-step approach allows for the synthesis of well-defined functional polymers that would be otherwise challenging to produce directly from the unprotected monomer.
Applications in Materials Science
The primary application of this compound is as a precursor to poly(3-hydroxystyrene). This polymer, with its pendant phenolic groups, is an isomer of the well-studied poly(4-hydroxystyrene), which is a foundational material in the microelectronics industry for photoresist formulations.[4][5] By extension, poly(3-hydroxystyrene) is expected to exhibit similar valuable properties, including:
-
Aqueous Base Solubility: The phenolic hydroxyl groups impart solubility in aqueous alkaline solutions, a critical property for the development of photoresists.
-
Adhesion: The polar hydroxyl groups promote strong adhesion to a variety of substrates.
-
Chemical Modification: The reactive hydroxyl group can be further functionalized to introduce a wide range of chemical properties, creating a versatile polymer platform.
Potential Applications of Poly(3-hydroxystyrene):
-
Photoresists for Microlithography: The ability to switch solubility upon exposure to light (in the presence of a photoacid generator) makes it a candidate for advanced photoresist materials.
-
Functional Coatings: The polymer can be cross-linked to form durable, chemically resistant coatings with tailored surface properties.
-
Membranes for Separations: The hydrophilic nature of the polymer can be exploited in the fabrication of membranes for gas or liquid separations.
-
Polymer Blends and Composites: Poly(3-hydroxystyrene) can be blended with other polymers to modify their properties, acting as a compatibilizer or to introduce specific functionalities.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[6]
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Instrumentation:
-
Schlenk flask
-
Magnetic stirrer with heating
-
Syringes and needles
-
Vacuum line
-
Gel Permeation Chromatography (GPC) for molecular weight analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 23.8 mmol), CPDTC (e.g., 81.8 mg, 0.238 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 7.8 mg, 0.0476 mmol, RAFT:Initiator ratio of 5:1).
-
Solvent Addition: Add anhydrous DMF (e.g., 10 mL) to the flask to dissolve the reactants.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12 hours).
-
Termination: To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Analyze the polymer by GPC to determine the molecular weight (Mn) and polydispersity index (PDI). Confirm the structure using ¹H NMR spectroscopy.
Expected Results:
| Target DP | [M]:[RAFT]:[I] | Time (h) | Mn (GPC, g/mol ) | PDI (GPC) |
| 50 | 50:1:0.2 | 8 | ~10,500 | < 1.20 |
| 100 | 100:1:0.2 | 12 | ~21,000 | < 1.25 |
| 200 | 200:1:0.2 | 24 | ~42,000 | < 1.30 |
DP = Degree of Polymerization, [M] = Monomer concentration, [RAFT] = RAFT agent concentration, [I] = Initiator concentration
Workflow for RAFT Polymerization:
Caption: Workflow for the synthesis of poly(this compound) via RAFT polymerization.
Protocol 2: Deprotection of Poly(this compound) to Poly(3-hydroxystyrene)
The removal of the benzyl protecting group is achieved through catalytic hydrogenolysis.[2]
Materials:
-
Poly(this compound) (from Protocol 1)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Tetrahydrofuran (THF) (solvent)
-
Hydrogen gas (H₂)
-
Celite (for filtration)
Instrumentation:
-
Three-neck round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
-
Filtration setup
Procedure:
-
Dissolution: Dissolve poly(this compound) (e.g., 2.0 g) in THF (e.g., 40 mL) in a three-neck round-bottom flask.
-
Catalyst Addition: Carefully add Pd/C (e.g., 0.2 g, 10 wt% of the polymer) to the solution.
-
Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing by ¹H NMR (disappearance of the benzyl protons).
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, precipitate the resulting poly(3-hydroxystyrene) in a non-solvent like hexane to remove any residual toluene (a byproduct of the reaction).
-
Isolation: Collect the polymer and dry under vacuum at 50 °C.
-
Characterization: Confirm the complete deprotection by ¹H NMR (disappearance of benzyl proton signals and appearance of the phenolic OH proton signal) and FTIR spectroscopy (appearance of a broad O-H stretching band).
Chemical Transformation:
Caption: Deprotection of poly(this compound) to poly(3-hydroxystyrene).
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous characterization at each step.
-
Monomer Purity: The purity of the starting this compound monomer should be confirmed by NMR and gas chromatography to ensure the absence of impurities that could affect the polymerization.
-
Controlled Polymerization: The success of the RAFT polymerization is validated by GPC analysis, which should show a monomodal and narrow molecular weight distribution (PDI < 1.3). A linear relationship between the number-average molecular weight (Mn) and monomer conversion is a key indicator of a controlled process.
-
Complete Deprotection: The complete removal of the benzyl protecting groups is confirmed by the disappearance of the characteristic benzyl proton signals (around 5.1 ppm for the -O-CH₂- and 7.3-7.4 ppm for the aromatic protons of the benzyl group) in the ¹H NMR spectrum of the final polymer. The appearance of a broad peak for the phenolic hydroxyl proton further confirms the successful deprotection.
By adhering to these characterization steps, researchers can ensure the integrity and desired properties of the synthesized polymers.
Conclusion
This compound serves as a valuable protected monomer for the synthesis of well-defined poly(3-hydroxystyrene). The protocols provided herein offer a reliable pathway for researchers to access this functional polymer. The strategic use of the benzyloxy protecting group, combined with controlled polymerization techniques, opens up avenues for the development of advanced materials for a range of applications in microelectronics, coatings, and separation technologies. The versatility of the resulting phenolic polymer platform invites further exploration into its chemical modification and integration into novel material systems.
References
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Poly(vinyl benzyl trimethylammonium chloride) Homo and Block Copolymers Complexation with DNA | The Journal of Physical Chemistry B - ACS Publications. (n.d.). ACS Publications. [Link]
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Poly(ionic liquid)s for Magnetic, Ionic, and Electrical Stimuli-Responsive Applications - ScholarWorks@UARK. (n.d.). University of Arkansas. [Link]
- Process for preparing 4-hydroxystyrene - Google Patents. (1996).
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Syndiotactic (Co)polymerization of 4-Vinylbenzocyclobutene Catalyzed by Rare-Earth Metal Complex | Macromolecules - ACS Publications. (2024). ACS Publications. [Link]
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Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst | The Journal of Organic Chemistry - ACS Publications. (2023). ACS Publications. [Link]
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Anionic Vinyl Polymerization. (n.d.). Wiley Online Library. [Link]
-
Influence of Functional Group Concentration on Hypercrosslinking of Poly(vinylbenzyl chloride) PolyHIPEs: Upgrading Macroporosity with Nanoporosity - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]
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Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene) - OSTI. (2024). Office of Scientific and Technical Information. [Link]
-
One‐Pot Synthesis of Selected P‐Vinylbenzyls under Solvent‐Free Conditions. (2022). Wiley Online Library. [Link]
-
Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale - ResearchGate. (2025). ResearchGate. [Link]
-
A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents - Universiti Kebangsaan Malaysia. (n.d.). Universiti Kebangsaan Malaysia. [Link]
- Process for preparing poly(4-hydroxystyrene) - Google Patents. (1996).
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Poly (benzyl trimethyl ammonium chloride) Ionic Polymer. - AIP Publishing. (n.d.). AIP Publishing. [Link]
-
Bio-Based Functional Styrene Monomers Derived from Naturally Occurring Ferulic Acid for Poly(vinylcatechol) and Poly(vinylguaiacol) via Controlled Radical Polymerization | Macromolecules - ACS Publications. (2017). ACS Publications. [Link]
- Preparation method of p-hydroxystyrene and derivates thereof - Google Patents. (n.d.).
-
Emulsion Polymerization Solutions. (n.d.). Univar Solutions. [Link]
-
Facile synthetic route toward poly(vinyl benzyl amine) and its versatile intermediates | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]
-
Benzyl Protection - Common Organic Chemistry. (n.d.). University of Evansville. [Link]
- US5493062A - Process for preparing 4-hydroxystyrene - Google Patents. (n.d.).
-
A New Family of Thermo-Responsive Polymers Based on Poly[N-(4-vinylbenzyl)-N,N-dialkylamine] | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
p-Vinylbenzyl chloride | C9H9Cl | CID 74126 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Quaternized poly (styrene-co-vinylbenzyl chloride) anion exchange membranes: Role of different ammonium cations on structural, morphological, thermal and physio-chemical properties - ResearchGate. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone - ResearchGate. (2025). ResearchGate. [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Grignard Reactions with 1-Benzyloxy-3-vinylbenzene
Introduction: Navigating Chemoselectivity in the Synthesis of Novel Benzyl Alcohol Derivatives
The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Its versatility allows for the synthesis of a vast array of alcohols from carbonyl compounds and organomagnesium halides.[3][4][5] This application note provides a detailed protocol and scientific rationale for conducting Grignard reactions with substrates bearing multiple potentially reactive functional groups, specifically focusing on 1-benzyloxy-3-vinylbenzene. This substrate presents a unique challenge in chemoselectivity due to the presence of a vinyl group, which could potentially undergo polymerization or other side reactions under the strongly basic and nucleophilic conditions of the Grignard reagent.[6][7] The benzyloxy group, being an ether, is generally stable under these conditions.[8]
These protocols are designed for researchers and professionals in drug development and materials science who are interested in synthesizing complex substituted benzyl alcohol derivatives. The methodologies provided herein are built upon established principles of organometallic chemistry and aim to provide a robust framework for achieving high yields and purity.
Mechanistic Considerations: The Grignard Reaction Pathway
The fundamental mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of a carbonyl group.[5][9] This initial 1,2-addition results in the formation of a tetrahedral magnesium alkoxide intermediate.[10] Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[1][9]
A critical aspect of performing a Grignard reaction is maintaining strictly anhydrous conditions, as Grignard reagents are highly basic and will readily react with protic solvents like water or alcohols, leading to the quenching of the reagent.[11][12]
Experimental Protocols
This section details two primary protocols involving this compound: the formation of a Grignard reagent from a halogenated precursor and its subsequent reaction with an electrophile, and the reaction of a Grignard reagent with a carbonyl derivative of this compound.
Protocol 1: Synthesis of 1-(3-(Benzyloxy)phenyl)-1-methylethan-1-ol via Grignard Reaction of 1-Bromo-3-(benzyloxy)benzene and Acetone
This protocol outlines the formation of a Grignard reagent from 1-bromo-3-(benzyloxy)benzene and its subsequent reaction with acetone to yield a tertiary alcohol. The vinyl group is introduced in a separate synthetic step prior to the Grignard reaction, or the final product can be subjected to a vinylation reaction. For the purpose of this protocol, we will assume the starting material is 1-bromo-3-(benzyloxy)benzene.
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1-Bromo-3-(benzyloxy)benzene | C₁₃H₁₁BrO | 263.13 | 5.26 g | 20 |
| Magnesium turnings | Mg | 24.31 | 0.53 g | 22 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| Acetone | C₃H₆O | 58.08 | 1.45 mL | 20 |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 30 mL | - |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | 3 x 30 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - |
-
Preparation of Glassware: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[13]
-
Initiation of Grignard Reagent Formation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings and a small crystal of iodine.[11][13] The iodine helps to activate the magnesium surface.[11]
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-3-(benzyloxy)benzene in 20 mL of anhydrous diethyl ether.
-
Add approximately 2 mL of the bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[14] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[14]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly viscous.
-
Reaction with Acetone: Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve the acetone in 10 mL of anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent.[15] Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Workup: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[8] This will hydrolyze the magnesium alkoxide and dissolve the inorganic salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Discussion of Chemoselectivity and Potential Side Reactions
The primary challenge in Grignard reactions with substrates like this compound is ensuring the desired reaction occurs without affecting other functional groups.
-
Stability of the Benzyloxy Group: The ether linkage of the benzyloxy group is generally stable to the strongly basic and nucleophilic conditions of the Grignard reaction. Ethers are common solvents for these reactions, highlighting their inertness.[8]
-
Reactivity of the Vinyl Group: The vinyl group presents a potential site for side reactions. Although Grignard reagents typically do not add to isolated carbon-carbon double bonds, polymerization of the vinyl group can be initiated by radical or anionic mechanisms, especially at elevated temperatures or in the presence of impurities.[6][7][16] Performing the reaction at low temperatures helps to minimize these side reactions. Another potential side reaction is a coupling reaction, often referred to as Wurtz coupling, between the Grignard reagent and the starting halide.[17]
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate | Wet glassware or reagents; Inactive magnesium surface | Ensure all glassware and reagents are scrupulously dry. Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. |
| Low yield of the desired product | Incomplete formation of the Grignard reagent; Quenching of the Grignard reagent by moisture; Side reactions | Ensure complete consumption of magnesium. Maintain anhydrous conditions throughout the reaction. Perform the reaction at a low temperature to minimize side reactions. |
| Formation of biphenyl side product | High concentration of the aryl halide; Elevated temperature | Use a continuous or slow addition of the aryl halide to maintain a low concentration. Keep the reaction temperature controlled.[13] |
Conclusion
This application note provides a comprehensive guide for successfully conducting Grignard reactions with this compound derivatives. By carefully controlling the reaction conditions, particularly by maintaining a strictly anhydrous environment and low temperatures, it is possible to achieve high chemoselectivity and obtain the desired alcohol products in good yields. The protocols and insights provided herein should serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules.
References
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Kedrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Richey, H. G., & DeStephano, J. C. (2009). The Grignard Reagents. Organometallics, 28(1), 1-15. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
ResearchGate. (n.d.). Chemoselective vinyl Grignard addition on intermediate 2. [Link]
-
Wikipedia. (n.d.). Phenylmagnesium bromide. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
Jeong, M., Choi, M., & Lee, Y. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Advances, 11(20), 11771-11778. [Link]
-
Wang, Y., et al. (2023). Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus compounds with congested tertiary carbons. RSC Advances, 13(22), 15085-15091. [Link]
-
Mohrig, J. R., et al. (2004). Grignard Reaction of an Epoxide: A Mechanistic Study. Journal of Chemical Education, 81(7), 1018. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]
-
Organic Syntheses. (n.d.). vinyl bromide. [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Chad's Prep. (2018, September 20). 12.3b Synthesis of Alcohols; Grignard Addition. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Bartoli, G., et al. (2018). Regioselectivity in Reactions between Bis(2-benzothiazolyl)ketone and Vinyl Grignard Reagents: C- versus O-alkylation—Part III. Molecules, 23(1), 169. [Link]
-
Jeong, M., Choi, M., & Lee, Y. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Advances, 11(20), 11771-11778. [Link]
-
ResearchGate. (n.d.). Typical first order plot for the reaction of phenylmagnesium bromide (1a) with phenyl tosylate (2) in THF. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. [Link]
-
Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]
-
Kadam, V. D., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering. [Link]
- Google Patents. (n.d.). Process for making grignard reagents.
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Troubleshooting & Optimization
"troubleshooting low yields in 1-Benzyloxy-3-vinylbenzene synthesis"
Welcome to the technical support center for the synthesis of 1-benzyloxy-3-vinylbenzene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this valuable synthetic intermediate. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven experience.
General Troubleshooting Principles
Before delving into specific reaction pathways, it's crucial to ensure the fundamentals are in place. Many yield-related issues stem from common oversights.
-
Reagent Quality: Always use freshly distilled or purified solvents and reagents. Aldehyde starting materials are prone to oxidation, and organometallic reagents are sensitive to air and moisture.
-
Inert Atmosphere: Reactions involving organometallics (Grignard, organolithiums) or palladium catalysts require a rigorously inert atmosphere (Nitrogen or Argon) to prevent reagent decomposition or catalyst poisoning.
-
Anhydrous Conditions: Water is the enemy of many organic reactions. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents, especially for Grignard and Wittig reactions.[1]
Troubleshooting Workflow: A General Overview
The following diagram outlines a logical flow for diagnosing common issues in vinylbenzene synthesis.
Caption: The Wittig reaction pathway for vinylbenzene synthesis.
Q1: My Wittig reaction has very low conversion of the starting aldehyde. What is the likely cause?
A1: Low conversion in a Wittig reaction almost always points to inefficient formation or premature decomposition of the ylide (the Wittig reagent). The ylide is a strong base and is highly reactive. [2] Causality & Troubleshooting Steps:
-
Ineffective Deprotonation: The acidity of the α-proton on the phosphonium salt is relatively low. A sufficiently strong base is required for complete deprotonation to form the ylide. [3] * Action: Switch to a stronger base. While potassium t-butoxide can work, non-nucleophilic organolithium bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) often give more reliable results and complete ylide formation. [3]Ensure the base is fresh and properly titrated.
-
Moisture or Protic Contaminants: The ylide is a powerful base and will be rapidly quenched by water, alcohols, or even trace acidic impurities.
-
Action: Rigorously dry all glassware. Use anhydrous solvents (THF or diethyl ether are common)[4]. Ensure the phosphonium salt is thoroughly dried under vacuum before use, as they can be hygroscopic.
-
-
Poor Quality Phosphonium Salt: The initial Sₙ2 reaction to form the phosphonium salt from triphenylphosphine and methyl halide must be clean. [3] * Action: Recrystallize the phosphonium salt before use to remove any unreacted triphenylphosphine or excess methyl halide. Verify its identity and purity via ¹H NMR.
| Base | pKa of Conjugate Acid | Suitability for Non-stabilized Ylides | Notes |
| n-Butyllithium (n-BuLi) | ~50 | Excellent | Highly effective, but requires careful handling (pyrophoric). |
| Sodium Hydride (NaH) | ~36 | Good | A common, effective choice. Use a fresh bottle or wash with hexanes. |
| Sodium Amide (NaNH₂) | ~38 | Good | Very effective strong base. [3] |
| Potassium t-butoxide | ~19 | Moderate | May result in incomplete ylide formation and lower yields. |
Q2: The reaction seems to work, but isolating the product from triphenylphosphine oxide is difficult and lowers my yield. How can I improve this?
A2: This is the classic challenge of the Wittig reaction. Triphenylphosphine oxide (Ph₃P=O) is a highly polar, high-boiling crystalline solid that can co-purify with the desired product, especially if the product is also non-polar.
Causality & Troubleshooting Steps:
-
Physical Properties: The polarity and crystallinity of Ph₃P=O are the root cause of the separation difficulty.
-
Action 1 (Precipitation): After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexanes or a mixture of hexanes/ether. Ph₃P=O is poorly soluble in hexanes and will often precipitate, allowing it to be removed by filtration.
-
Action 2 (Chromatography): If precipitation is incomplete, flash column chromatography is necessary. Use a less polar eluent system (e.g., starting with pure hexanes and gradually increasing the ethyl acetate content) to hold the polar Ph₃P=O on the column while eluting your less-polar vinylbenzene product.
-
Action 3 (Catalytic Wittig): For future syntheses, consider a catalytic Wittig reaction protocol. These methods use a catalytic amount of a phosphine and an in-situ regeneration system, which significantly reduces the amount of phosphine oxide waste. [5]
-
FAQs: The Grignard Reaction & Elimination Pathway
This two-step route involves the addition of a methyl Grignard reagent to 3-benzyloxybenzaldehyde to form a secondary alcohol, followed by acid-catalyzed dehydration to generate the vinyl group.
Q1: My Grignard reaction is giving a very low yield of the secondary alcohol, 1-(3-(benzyloxy)phenyl)ethanol. What are the common failure points?
A1: Grignard reagents are potent nucleophiles but also extremely strong bases. [6]Low yields are typically due to the reagent being consumed by side reactions before it can add to the aldehyde.
Causality & Troubleshooting Steps:
-
Protic Contamination: This is the most frequent cause of failure. The Grignard reagent will react instantly with any source of acidic protons (water, alcohols) in an acid-base reaction, destroying the reagent. [1][7] * Action: Ensure absolute anhydrous conditions. Flame-dry all glassware under vacuum or nitrogen. Use a freshly opened bottle of anhydrous solvent (ether or THF are preferred)[1]. Ensure the 3-benzyloxybenzaldehyde starting material is dry and free of acidic impurities.
-
Poor Grignard Reagent Formation: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction with the alkyl halide.
-
Action: Activate the magnesium before adding the bulk of the alkyl halide. Methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the turnings under an inert atmosphere to expose fresh surfaces.
-
-
Low Reaction Temperature: The addition of the aldehyde to the Grignard reagent is exothermic. Running the reaction at too high a temperature can promote side reactions.
-
Action: Add the aldehyde solution dropwise to the Grignard reagent at 0 °C using an ice bath to control the reaction temperature. After the addition is complete, the reaction can be allowed to warm to room temperature.
-
Q2: The alcohol precursor formed correctly, but the subsequent acid-catalyzed dehydration step is messy and gives low yields of the vinylbenzene. Why?
A2: Strong acids and high temperatures required for E1 elimination can easily lead to polymerization of the styrene product or other side reactions. The benzylic alcohol is particularly susceptible to carbocation-mediated side reactions.
Causality & Troubleshooting Steps:
-
Harsh Conditions: Strong acids like sulfuric or phosphoric acid can be too aggressive.
-
Action: Use a milder acidic catalyst. Potassium bisulfate (KHSO₄), p-toluenesulfonic acid (pTSA), or even acidic alumina can promote dehydration under gentler conditions. Often, heating the alcohol with the catalyst in toluene with a Dean-Stark trap to remove water is effective.
-
-
Product Instability: The product, a substituted styrene, is prone to polymerization, especially when heated in the presence of acid. [8] * Action: Add a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, to the distillation pot during purification to prevent polymerization. Distill the final product under reduced pressure to keep the temperature as low as possible. Store the purified product in the dark, under an inert atmosphere, and at a low temperature (e.g., in a refrigerator).
FAQs: Palladium Cross-Coupling (Suzuki) Pathway
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that can be used to couple an aryl halide or triflate with a vinylboronic acid or ester. [9]For this synthesis, one would typically couple 1-benzyloxy-3-bromobenzene with potassium vinyltrifluoroborate or vinylboronic acid pinacol ester.
Q1: My Suzuki coupling is sluggish, and I see a lot of unreacted starting material. How can I improve the reaction rate?
A1: The efficiency of a Suzuki coupling is highly dependent on the combination of the palladium source, the ligand, the base, and the solvent. [10][11] Causality & Troubleshooting Steps:
-
Catalyst System Inefficiency: The standard Pd(PPh₃)₄ may not be active enough for this transformation, especially at lower temperatures.
-
Action: Switch to a more active catalyst system. Modern biarylphosphine ligands, such as SPhos or XPhos, combined with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, often provide significantly higher activity and broader substrate scope. [10]
-
-
Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation. [11] * Action: The choice of base is critical. For coupling with vinylboron reagents, inorganic bases are common. Aqueous solutions of K₂CO₃ or K₃PO₄ are standard. For sensitive substrates or to minimize side reactions like deboronation, non-aqueous bases like cesium fluoride (CsF) in a solvent like isopropanol can be highly effective. [10]
-
Solvent Choice: The solvent must facilitate the dissolution of both organic and inorganic components.
-
Action: Biphasic solvent systems like toluene/water or DME/water are common and effective. [12]For anhydrous conditions, polar aprotic solvents like dioxane or DMF can be used.
-
| Parameter | Recommendation for Sluggish Reactions | Rationale |
| Catalyst | Pd(OAc)₂ + SPhos | Highly active catalyst system for many Suzuki couplings. [10] |
| Base | K₃PO₄ or CsF | Stronger bases can accelerate the catalytic cycle. CsF is effective in non-aqueous media. [10][11] |
| Solvent | Dioxane or Toluene/H₂O | Good at solubilizing reagents and facilitating the reaction. |
| Temperature | 80-100 °C | Increased temperature often improves reaction kinetics. |
Q2: I'm observing significant formation of 1-benzyloxybenzene, indicating protodeboronation of my vinylboronic acid partner. How do I prevent this?
A2: Protodeboronation is a common side reaction in Suzuki couplings where a proton source replaces the boronic acid group on the starting material. This is particularly an issue with electron-rich or sensitive boronic acids under certain conditions.
Causality & Troubleshooting Steps:
-
Presence of Protic Sources: Water in the reaction medium, in combination with the base, can lead to this side reaction.
-
Action: While many Suzuki reactions use water, if deboronation is severe, switching to anhydrous conditions can help. Using a base like CsF in a solvent like isopropanol or dioxane can minimize this pathway. [10]
-
-
Reaction Temperature and Time: Prolonged heating can increase the likelihood of deboronation.
-
Action: Use a more active catalyst system (see Q1) that allows the reaction to proceed to completion at a lower temperature or in a shorter time. Monitor the reaction by TLC or GC-MS and stop it as soon as the starting aryl halide is consumed.
-
References
- One-Pot Synthesis of Selected P-Vinylbenzyls under Solvent-Free Conditions. (2022).
- Process for the preparation of substituted vinylbenzyl chloride. (1976).
- Process for preparing substituted vinylbenzene. (1996).
- Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.Organic Syntheses Procedure.
- Effect of solvent and temperature on 2-[3-(benzyloxy)phenyl]benzaldehyde reactions.BenchChem.
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
- Wittig Reaction.Organic Chemistry Portal.
- Protecting Agents.TCI Chemicals.
- Reactions with Grignard Reagents. (2023). Chemistry LibreTexts.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.RSC Publishing.
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- The Wittig Reaction. (2023). Chemistry LibreTexts.
- A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents.Universiti Kebangsaan Malaysia.
- Wittig reaction.Wikipedia.
- Suzuki Coupling.Organic Chemistry Portal.
- Organoborane coupling reactions (Suzuki coupling).PMC - NIH.
- Lab 3: Grignard Addition.Chemistry Connected.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 8. ukm.my [ukm.my]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Anionic Polymerization of Benzyloxy-Substituted Styrenes
Welcome to the technical support center for the anionic polymerization of benzyloxy-substituted styrenes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to this specialized area of polymer synthesis. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental challenges, ensuring the successful synthesis of well-defined polymers.
Introduction: The Challenge of Functionalized Monomers in Living Anionic Polymerization
Living anionic polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[1] However, the high reactivity of the propagating carbanionic chain end makes this method susceptible to side reactions, particularly when functionalized monomers are employed.[1] Benzyloxy-substituted styrenes, valuable precursors for poly(hydroxystyrene)s, present unique challenges due to the presence of the benzyloxy group. This guide will address the primary side reactions—cleavage of the benzyl ether and abstraction of the benzylic protons—and provide practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group necessary for the anionic polymerization of hydroxystyrene?
The acidic phenolic proton of hydroxystyrene will readily react with the highly basic carbanionic propagating chain end, leading to immediate termination of the polymerization.[2] Therefore, the hydroxyl group must be protected with a group that is stable under the anionic polymerization conditions and can be cleanly removed afterward.
Q2: What are the primary side reactions to be aware of when polymerizing benzyloxy-substituted styrenes?
The two main side reactions of concern are:
-
Cleavage of the Benzyl Ether: The polystyryl anion can nucleophilically attack the benzylic carbon of the ether, leading to chain termination.[1]
-
Abstraction of Benzylic Protons: The carbanionic chain end can act as a strong base and abstract a proton from the benzylic position of the protecting group. This results in a new, less reactive anionic species and can lead to chain transfer or termination.
Q3: How does temperature affect the anionic polymerization of benzyloxy-substituted styrenes?
Lowering the polymerization temperature is a common strategy to suppress side reactions.[1] For benzyloxy-substituted styrenes, conducting the polymerization at low temperatures (e.g., -78 °C) can minimize both ether cleavage and benzylic proton abstraction by reducing the kinetic energy available for these undesired reaction pathways.
Q4: What is the role of the counter-ion in controlling side reactions?
The nature of the counter-ion (e.g., Li+, Na+, K+) influences the reactivity of the propagating carbanion. A less reactive, more sterically hindered initiating system can sometimes mitigate side reactions. For instance, using a bulkier initiator or adding salts to create a more complex counter-ion environment can sometimes favor polymerization over side reactions.
Q5: Can I use solvents other than tetrahydrofuran (THF)?
THF is a common solvent for anionic polymerization as it solvates the cation, leading to a more reactive "free" anion. However, in cases where side reactions are problematic, a non-polar solvent like cyclohexane can be used to create a less reactive, more associated ion pair, which can reduce the propensity for side reactions.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Broad or Bimodal Molecular Weight Distribution (High PDI) | 1. Chain Termination: Premature termination of growing polymer chains due to impurities (water, oxygen) or side reactions with the benzyloxy group. 2. Slow Initiation: If the rate of initiation is slower than the rate of propagation, chains will have different lengths. | 1. Ensure Rigorous Purification: Thoroughly dry and degas all solvents, monomers, and glassware. Use high-vacuum techniques. 2. Lower Polymerization Temperature: Conduct the reaction at -78 °C to minimize side reactions. 3. Optimize Initiator: Use a fast and efficient initiator like sec-butyllithium. |
| Lower than Expected Molecular Weight | Chain Transfer: Abstraction of a benzylic proton from the protecting group can create a new initiation site, leading to the formation of new, shorter polymer chains. | 1. Use a More Stable Protecting Group: Consider a protecting group without benzylic protons, such as a tert-butyldimethylsilyl (TBDMS) ether. 2. Lower the Reaction Temperature: This will disfavor the proton abstraction reaction. |
| Polymerization Fails to Initiate or Proceeds Very Slowly | 1. Inactive Initiator: The initiator may have degraded due to exposure to air or moisture. 2. Inhibitors in Monomer: The monomer may contain inhibitors from manufacturing or storage. | 1. Titrate the Initiator: Always determine the exact concentration of your initiator before use. 2. Purify the Monomer: Pass the monomer through a column of activated alumina to remove inhibitors. |
| Gel Formation During Polymerization | Crosslinking Reactions: Side reactions leading to the formation of reactive species that can couple polymer chains. | 1. Strict Monomer Purity: Ensure the monomer is free of any difunctional impurities. 2. Control Stoichiometry: Use a precise monomer-to-initiator ratio. |
Comparative Performance of Protecting Groups for 4-Hydroxystyrene
The choice of protecting group is critical for a successful living anionic polymerization. Below is a comparison of commonly used protecting groups.
| Protecting Group | Monomer | Initiator/Solvent/Temp. | Mn ( g/mol ) | PDI (Mw/Mn) | Deprotection Conditions | Deprotection Efficiency (%) | Reference |
| Tetrahydropyranyl (THP) | 4-(2-Tetrahydropyranyloxy)styrene | sec-BuLi / THF / -78°C | 2,700 - 69,000 | < 1.10 | Mild acid (e.g., HCl in THF) | Quantitative | [2] |
| 1-Ethoxyethoxy | 4-(1-Ethoxyethoxy)styrene | sec-BuLi / THF / -78°C | 5,000 - 50,000 | < 1.05 | Mild acid (e.g., HCl in THF) | Quantitative | [2] |
| tert-Butyldimethylsilyl (TBDMS) | 4-(tert-Butyldimethylsilyloxy)styrene | sec-BuLi / Cyclohexane / RT | 10,000 - 100,000 | < 1.05 | HCl or Tetrabutylammonium fluoride (TBAF) | Quantitative | [2] |
Mechanistic Insights and Mitigation Strategies
Side Reaction 1: Cleavage of the Benzyl Ether
The propagating polystyryl anion is a potent nucleophile that can attack the electrophilic benzylic carbon of the ether linkage. This results in the formation of a stable phenoxide and a terminated polymer chain.
Caption: Ether Cleavage Side Reaction.
Mitigation Strategy:
-
Low Temperature: Performing the polymerization at -78°C significantly reduces the rate of this side reaction.
-
Less Polar Solvent: Using a solvent like cyclohexane can decrease the nucleophilicity of the propagating anion.
Side Reaction 2: Abstraction of Benzylic Protons
The polystyryl anion is also a strong base and can deprotonate the benzylic position of the protecting group, which is acidic due to the resonance stabilization of the resulting carbanion. This leads to chain transfer.
Caption: Benzylic Proton Abstraction.
Mitigation Strategy:
-
Protecting Group Selection: The most effective way to avoid this side reaction is to choose a protecting group that lacks acidic protons, such as a silyl ether.
-
Careful Control of Reaction Time: Minimizing the polymerization time can reduce the extent of chain transfer.
Experimental Protocols
Protocol 1: Synthesis of 4-(tert-Butyldimethylsilyloxy)styrene (TBDMS-Styrene)
This protocol describes the protection of 4-hydroxystyrene with a TBDMS group.
Materials:
-
4-hydroxystyrene
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-hydroxystyrene and imidazole in anhydrous DMF under an inert atmosphere.
-
Add a solution of TBDMSCl in DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Living Anionic Polymerization of TBDMS-Styrene
This protocol outlines the living anionic polymerization of the protected monomer.
Materials:
-
TBDMS-Styrene, freshly purified
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, degassed
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a high vacuum or in an inert atmosphere glovebox.
-
Add anhydrous THF to the flask and cool to -78 °C.
-
Add the purified TBDMS-Styrene to the cooled THF.
-
Initiate the polymerization by adding the titrated sec-BuLi solution via syringe. A color change to deep red should be observed, indicating the formation of the polystyryl anion.
-
Allow the polymerization to proceed for the desired time (typically 1-2 hours).
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer by filtration and dry under vacuum.
Caption: Anionic Polymerization Workflow.
References
- Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2001). Anionic Polymerization: High Vacuum Techniques. Journal of Polymer Science Part A: Polymer Chemistry, 39(18), 3019-3027.
- Quirk, R. P., & Lee, B. (1992). Anionic synthesis of polymers with functional groups.
- Hirao, A., & Hayashi, M. (1999). Anionic polymerization of functionalized styrenes. Acta Polymerica, 50(8), 219-231.
- Hsieh, H. L., & Quirk, R. P. (1996).
- Ito, H., & England, W. P. (2000). Silyl-Protected Hydroxystyrenes: Living Anionic Polymerization at Room Temperature and Selective Desilylation. Journal of Polymer Science Part A: Polymer Chemistry, 38(13), 2415-2427.
- Long, T. E., Liu, H., Schell, B. A., Teegarden, D. M., & Uerz, D. S. (1993). Anionic polymerization of 4-vinylbenzyl piperidine. Polymer, 34(20), 4274-4279.
- Li, J., & Liu, J. (2018). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers, 10(9), 985.
- Morton, M. (1983). Anionic polymerization: Principles and practice. Academic press.
- Lin, F., Liu, Z., Wang, M., Liu, B., Li, S., & Cui, D. (2020). Chain Transfer to Toluene in Styrene Coordination Polymerization.
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Validation & Comparative
A Comparative Analysis of Benzyloxy-Substituted Styrenic Monomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development and materials science, the selection of monomers is a critical decision that dictates the ultimate properties and performance of a polymer. Among the vast array of functionalized styrenic monomers, benzyloxy-substituted variants offer a unique combination of thermal stability, tunable optical properties, and the potential for further chemical modification. This guide provides a comprehensive comparative analysis of ortho-, meta-, and para-benzyloxy-substituted styrenic monomers, offering insights into their synthesis, polymerization behavior, and the characteristics of the resulting polymers. This document is intended to serve as a practical resource, grounded in experimental data, to aid in the rational design and selection of these versatile building blocks.
Introduction: The Significance of the Benzyloxy Moiety
The incorporation of a benzyloxy group onto the styrene backbone imparts several desirable characteristics to the resulting polymer. The bulky, aromatic nature of the benzyl group can significantly influence the polymer's glass transition temperature (Tg) and thermal stability. Furthermore, the ether linkage and the additional phenyl ring provide opportunities for tailoring the refractive index and other optical properties. The potential for debenzylation to yield hydroxystyrene polymers opens up a wide range of post-polymerization modification possibilities, making these monomers valuable precursors for functional materials.
This guide will delve into a comparative study of the three positional isomers: 2-benzyloxystyrene (ortho-), 3-benzyloxystyrene (meta-), and 4-benzyloxystyrene (para-). We will explore how the position of the benzyloxy substituent affects the monomer's reactivity and the physical properties of the corresponding homopolymers.
Synthesis of Benzyloxy-Substituted Styrenic Monomers
The synthesis of benzyloxy-substituted styrenic monomers typically begins with the corresponding hydroxybenzaldehyde. A common and effective method involves a two-step process: etherification of the hydroxyl group followed by a Wittig reaction to introduce the vinyl group.
General Synthesis Pathway
A reliable route to these monomers starts with the protection of the hydroxyl group of the respective hydroxybenzaldehyde isomer (2-hydroxybenzaldehyde, 3-hydroxybenzaldehyde, or 4-hydroxybenzaldehyde) via Williamson ether synthesis with benzyl bromide. The resulting benzyloxybenzaldehyde is then subjected to a Wittig reaction using methyltriphenylphosphonium bromide to yield the desired styrenic monomer.
Caption: General synthetic route to benzyloxy-substituted styrenic monomers.
Experimental Protocol: Synthesis of 4-Benzyloxystyrene
This protocol details the synthesis of the para-isomer, which is analogous for the ortho- and meta-isomers with minor adjustments in purification.
Step 1: Synthesis of 4-Benzyloxybenzaldehyde
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the stirring solution.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the solid and evaporate the solvent from the filtrate.
-
Recrystallize the crude product from ethanol to obtain pure 4-benzyloxybenzaldehyde.
Causality: The use of a polar aprotic solvent like acetone facilitates the SN2 reaction, and potassium carbonate acts as a base to deprotonate the phenol. Refluxing ensures the reaction goes to completion. Recrystallization is a standard method for purifying solid organic compounds.
Step 2: Synthesis of 4-Benzyloxystyrene
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise to form the ylide.
-
Stir the resulting orange-red solution for 1 hour at room temperature.
-
Add a solution of 4-benzyloxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-benzyloxystyrene.
Causality: The Wittig reaction requires a strong, non-nucleophilic base like n-butyllithium to generate the phosphonium ylide. Anhydrous conditions are crucial as the ylide is highly reactive towards water. Column chromatography is necessary to separate the desired alkene from triphenylphosphine oxide, a byproduct of the reaction.
Polymerization of Benzyloxy-Substituted Styrenic Monomers
These monomers can be polymerized via free-radical polymerization, a versatile and widely used method. The polymerization kinetics and the properties of the resulting polymer are influenced by the position of the bulky benzyloxy group.
Free-Radical Polymerization Mechanism
The free-radical polymerization of benzyloxy-substituted styrenes follows the classical three stages: initiation, propagation, and termination.[1]
Caption: The three stages of free-radical polymerization.
Experimental Protocol: Homopolymerization of 4-Benzyloxystyrene
-
Dissolve 4-benzyloxystyrene (1.0 g) and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) (1 mol% relative to the monomer), in an appropriate solvent (e.g., toluene or dioxane) in a polymerization tube.
-
Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Seal the tube under vacuum and place it in a preheated oil bath at a specific temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for a designated time (e.g., 24 hours).
-
Cool the tube, open it, and precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven to a constant weight.
Causality: The choice of initiator and temperature is critical for controlling the rate of initiation and, consequently, the overall polymerization rate and the molecular weight of the polymer.[1] Degassing is essential because oxygen can react with the initiating and propagating radicals, acting as a potent inhibitor. Precipitation into a non-solvent is a standard technique for isolating and purifying the polymer from unreacted monomer and initiator fragments.
Comparative Performance Analysis
The position of the benzyloxy substituent (ortho, meta, or para) on the phenyl ring of styrene has a pronounced effect on the polymerization behavior and the properties of the resulting polymers.
Polymerization Kinetics
The electronic effect of the benzyloxy group, an electron-donating group through resonance, can also influence reactivity. Electron-donating substituents tend to decrease the reactivity of styrenic monomers in radical polymerization.[2] This effect is most pronounced for the para-isomer due to direct resonance delocalization.
Thermal Properties
The thermal properties of the poly(benzyloxystyrene) isomers are significantly influenced by the substituent's position, which affects chain packing and mobility.
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td, 5% weight loss) |
| Poly(2-benzyloxystyrene) | Expected to be higher | ~350-400 °C |
| Poly(3-benzyloxystyrene) | Intermediate | ~350-400 °C |
| Poly(4-benzyloxystyrene) | ~90-110 °C | ~350-400 °C |
| Polystyrene | ~100 °C[3] | ~350-400 °C[4] |
Note: The values for the benzyloxy-substituted polymers are estimates based on trends observed for other substituted polystyrenes and require experimental verification. The decomposition temperatures are generally high, indicating good thermal stability.
Expertise & Experience: The ortho-substituent is expected to restrict the rotation of the phenyl ring and the polymer backbone more significantly than the meta- or para-substituents, leading to a higher glass transition temperature. The para-substituent, being further from the backbone, allows for greater conformational freedom, resulting in a Tg closer to that of unsubstituted polystyrene.
Optical Properties
The introduction of the benzyloxy group increases the molar refractivity of the monomer, which generally leads to a higher refractive index in the resulting polymer compared to polystyrene.
| Polymer | Refractive Index (n_D) |
| Poly(2-benzyloxystyrene) | Expected > 1.60 |
| Poly(3-benzyloxystyrene) | Expected > 1.60 |
| Poly(4-benzyloxystyrene) | Expected > 1.60 |
| Polystyrene | ~1.59-1.60[5][6] |
Note: The exact refractive index values will depend on the polymer's molecular weight and density. The presence of the additional aromatic ring and the ether linkage contributes to the increased refractive index.
Copolymerization and Reactivity Ratios
To tailor the properties of materials, benzyloxy-substituted styrenes can be copolymerized with other vinyl monomers. The reactivity ratios (r1 and r2) are crucial parameters that describe the relative reactivity of the monomers in a copolymerization reaction and predict the composition and sequence distribution of the resulting copolymer.
While specific reactivity ratios for the copolymerization of all three benzyloxystyrene isomers with a common monomer like styrene are not extensively reported, some studies have investigated the copolymerization of 4-benzyloxystyrene with other monomers. For instance, in the copolymerization of 4-benzyloxystyrene (M1) with maleic anhydride (M2), the reactivity ratios were found to be r1 = 0.25 and r2 = 0.04, indicating a tendency towards alternating copolymerization.
Conclusion
Benzyloxy-substituted styrenic monomers are valuable building blocks for the synthesis of polymers with tailored thermal and optical properties. The position of the benzyloxy group significantly influences the monomer's reactivity and the physical characteristics of the resulting polymer. The ortho-isomer is expected to yield polymers with the highest glass transition temperature due to steric hindrance, while the para-isomer offers a balance of properties more akin to polystyrene but with a higher refractive index.
The synthetic routes to these monomers are well-established, and they can be readily polymerized using standard free-radical techniques. The potential for post-polymerization modification via debenzylation to yield poly(hydroxystyrene)s further enhances their versatility. This guide provides a foundational understanding for researchers to select and utilize these monomers in the development of advanced materials for a variety of applications, from high-performance plastics to functional materials in electronics and drug delivery. Further experimental investigation into the direct comparison of these isomers is warranted to fully elucidate their structure-property relationships.
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A Senior Application Scientist's Guide to the Validation of 1-Benzyloxy-3-vinylbenzene Purity by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible science. 1-Benzyloxy-3-vinylbenzene, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, comparing it with alternative methodologies and grounding all protocols in established regulatory standards.
The Imperative for Purity: Why a Validated Method is Non-Negotiable
This compound possesses a vinyl group and a benzene ring, making it susceptible to polymerization and a participant in a variety of organic reactions.[1][2] Potential impurities can arise from its synthesis, which often involves reactions like the Wittig or Grignard reactions.[3][4] These impurities could include unreacted starting materials, by-products such as phosphine oxides from a Wittig reaction, or various isomers.[3][5][6][7] A validated analytical method ensures that these and other potential impurities are reliably detected and quantified, guaranteeing the quality of the material.
The Gold Standard: Reversed-Phase HPLC
For a non-volatile, organic molecule like this compound, which contains a UV-active chromophore (the benzene ring), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical technique of choice.[8][9]
Why RP-HPLC is the Optimal Choice:
-
Broad Applicability: RP-HPLC separates compounds based on their hydrophobicity.[8][10] Given that this compound is a relatively non-polar molecule (calculated XLogP3 of 4.6), it will be well-retained on a non-polar stationary phase, allowing for excellent separation from more polar or less retained impurities.[11]
-
High Resolution and Sensitivity: Modern HPLC systems provide high-resolution separations, enabling the detection of closely related impurities. UV detection offers excellent sensitivity for aromatic compounds.
-
Stability Indicating: The method can be designed to separate the main compound from its potential degradation products, making it a stability-indicating assay.[12]
HPLC Method Development and Rationale
The development of a robust HPLC method is a systematic process. The choices made at each step are critical for achieving a reliable separation.
Experimental Protocol: HPLC Purity Determination
1. Sample Preparation:
- Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This creates a stock solution of approximately 500 µg/mL.
- Further dilute this stock solution to a working concentration of about 50 µg/mL for analysis.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain and separate the non-polar analyte and its potential impurities.[8][10] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to sharpen peaks of any potentially ionizable impurities and controls the pH of the mobile phase. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and elution strength. |
| Gradient Elution | 0-20 min: 60-90% B; 20-25 min: 90% B; 25-30 min: 60% B | A gradient is employed to ensure that impurities with a wide range of polarities are eluted efficiently, providing a comprehensive impurity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between run time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, offering a good balance of sensitivity for the main component and potential impurities.[13] |
| Injection Volume | 10 µL | A suitable volume to achieve good peak shape and sensitivity without overloading the column. |
Method Validation: A Framework of Trust
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[14] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[14][15][16][17][18]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis should confirm no co-eluting peaks.[12] |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999 over the specified range.[13] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day) and Intermediate Precision (Inter-day) Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like flow rate (±10%) and column temperature (±5°C) are varied.[19] |
An Alternative Perspective: Gas Chromatography (GC)
Gas chromatography is another powerful separation technique that could be considered for the analysis of volatile and thermally stable compounds.[20][21]
Applicability to this compound:
This compound has a boiling point that makes it amenable to GC analysis. GC can offer very high resolution and is often used for the analysis of residual solvents and volatile impurities.[22][23][24]
Comparative Analysis: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (hydrophobicity in RP-HPLC).[25] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase (volatility/boiling point). |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Impurity Profile | Can detect a wide range of impurities, including non-volatile by-products and polymers. | Limited to volatile impurities. Will not detect non-volatile or polymeric impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for less volatile compounds; generally simple for volatile analytes. |
| Instrumentation | Standard in most analytical laboratories. | Also standard, but requires a gas supply. |
| Primary Strength | Versatility for a wide range of organic molecules. | Excellent for analyzing volatile organic compounds and residual solvents. |
| Key Limitation | Lower resolution for highly volatile compounds compared to GC. | Not suitable for non-volatile or thermally unstable compounds. |
Visualizing the Workflow and Logic
To better illustrate the processes described, the following diagrams outline the HPLC validation workflow and the decision-making logic for selecting an analytical method.
Caption: A flowchart of the HPLC method validation process.
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A Comparative Guide to the Electrophilic Aromatic Substitution Reactivity of 1-Benzyloxy-3-vinylbenzene
Introduction
In the landscape of synthetic organic chemistry and drug development, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. 1-Benzyloxy-3-vinylbenzene stands as a versatile intermediate, featuring two distinct substituents that modulate the reactivity of its benzene ring: a strongly activating benzyloxy group and a weakly activating vinyl group. Understanding the interplay of these substituents in electrophilic aromatic substitution (EAS) is critical for predicting regiochemical outcomes and optimizing reaction conditions.
This guide provides an in-depth analysis of the EAS reactivity of this compound. Moving beyond simple predictions, we will dissect the electronic and steric effects governing its behavior, compare its reactivity quantitatively against benchmark substrates, and provide a field-proven experimental protocol for its targeted functionalization. This document is intended for researchers and professionals who require a nuanced understanding of substituent effects to guide their synthetic strategies.
Part 1: Theoretical Analysis of Substituent Effects
The rate and regioselectivity of an electrophilic aromatic substitution reaction are dictated by the electronic properties of the substituents attached to the aromatic ring.[1] Substituents that donate electron density to the ring increase its nucleophilicity, thus accelerating the reaction and are termed "activating groups".[2] Conversely, electron-withdrawing groups deactivate the ring. The molecule , this compound, possesses two activating groups.
The Benzyloxy Group: A Potent Ortho-, Para-Director
The benzyloxy group (-OCH₂Ph) is a powerful activating group. Its influence is a balance of two opposing electronic effects:
-
Resonance Donation (+R Effect): The oxygen atom, directly attached to the ring, possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect significantly increases the electron density at the positions ortho and para to the benzyloxy group, making them highly susceptible to electrophilic attack.[3] This effect is dominant.
-
Inductive Withdrawal (-I Effect): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the ring through the sigma bond. However, for oxygen substituents, the +R effect far outweighs the -I effect, leading to strong overall activation.[2]
Therefore, the benzyloxy group strongly activates the ring and directs incoming electrophiles to positions C2, C4, and C6.
The Vinyl Group: A Weak Ortho-, Para-Director
The vinyl group (-CH=CH₂) also influences the ring's reactivity, albeit to a lesser extent than the benzyloxy group.
-
Resonance Donation (+R Effect): The π-bond of the vinyl group can conjugate with the aromatic ring, donating electron density and stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack.[4] This donation is most effective when the electrophile adds to the ortho or para positions.
-
Inductive Withdrawal (-I Effect): The sp²-hybridized carbons of the vinyl group are more electronegative than the sp² carbons of the benzene ring, leading to a weak inductive withdrawal.[4]
Overall, the resonance donation of the vinyl group is the stronger of its two effects, making it a weak activating group and an ortho-, para-director.[4] It directs incoming electrophiles to positions C2, C4, and C6.
Synergistic Directing Effects in this compound
With the benzyloxy group at C1 and the vinyl group at C3, their directing effects are synergistic or cooperative . Both groups activate the same positions: C2, C4, and C6. This concerted activation makes these sites highly nucleophilic.
-
Position C2: ortho to the benzyloxy group, ortho to the vinyl group.
-
Position C4: para to the benzyloxy group, ortho to the vinyl group.
-
Position C6: ortho to the benzyloxy group, para to the vinyl group.
The benzyloxy group is a significantly stronger activator than the vinyl group. Therefore, the overall reactivity of the molecule will be high, comparable to other strongly activated ethers like anisole. The primary factor determining the major product among the C2, C4, and C6 isomers will be steric hindrance . The C2 position is sterically encumbered, being flanked by both substituents. Consequently, electrophilic attack is most likely to occur at the less hindered C4 and C6 positions .
Caption: Logical flow for determining EAS regioselectivity.
Part 2: Comparative Reactivity Analysis
To contextualize the reactivity of this compound, it is useful to compare it with standard aromatic substrates. A semi-quantitative comparison can be achieved using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.[5] A negative σ value indicates an electron-donating, activating character.
| Substrate | Relevant Substituent(s) | Hammett Constant (σₚ)¹ | Relative Reactivity vs. Benzene | Key Characteristics |
| This compound | -OCH₂Ph, -CH=CH₂ | -0.27 (for -OCH₃)¹, -0.02 (for -CH=CH₂) | >>1000 (Estimated) | Very Highly Activated, Synergistic Directing Effects |
| Anisole | -OCH₃ | -0.27 | ~1000 | Highly Activated, Strong o,p-Director |
| Styrene | -CH=CH₂ | -0.02 | ~10-20 | Weakly Activated, o,p-Director[4] |
| Toluene | -CH₃ | -0.17[5] | ~25 | Weakly Activated, o,p-Director |
| Benzene | -H | 0.00[5] | 1 (Reference) | Baseline Reactivity |
| ¹ The σₚ value for the methoxy (-OCH₃) group is used as a close proxy for the benzyloxy (-OCH₂Ph) group, as their resonance effects are very similar. The σₚ for the vinyl group is less commonly cited but is known to be weakly electron-donating. |
This comparison clearly positions this compound as a highly reactive substrate, far exceeding the reactivity of benzene, toluene, and styrene. Its reactivity is expected to be in the same tier as anisole, necessitating mild conditions for many electrophilic substitutions to avoid side reactions or polymerization of the vinyl group.
Part 3: Application in Friedel-Crafts Acylation
Friedel-Crafts acylation is a robust method for forming C-C bonds by installing an acyl group onto an aromatic ring.[6] Given the high reactivity of this compound, this reaction must be conducted under carefully controlled conditions.
Mechanistic Considerations
The reaction proceeds via a two-step mechanism: formation of an acylium ion electrophile, followed by its attack on the aromatic ring.[7]
-
Formation of the Electrophile: An acyl chloride reacts with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to generate a highly electrophilic acylium ion (R-C≡O⁺).[8][9]
-
Electrophilic Attack: The electron-rich aromatic ring of this compound attacks the acylium ion. This attack will occur preferentially at the C4 and C6 positions. The resulting arenium ion intermediate is stabilized by resonance.
-
Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final ketone product.[9]
Caption: Mechanism of Friedel-Crafts Acylation.
Part 4: Experimental Protocol: Acylation of this compound
This protocol describes the Friedel-Crafts acylation using propionyl chloride and iron(III) chloride, a milder and more cost-effective Lewis acid suitable for activated substrates.[10] This self-validating system includes in-process controls and clear characterization endpoints.
Causality Behind Experimental Choices:
-
Lewis Acid (FeCl₃): A milder Lewis acid than AlCl₃ is chosen to prevent potential polymerization of the vinyl group and reduce side reactions common with highly activated rings.
-
Solvent (DCM): Dichloromethane (CH₂Cl₂) is an inert solvent that effectively dissolves the reactants and catalyst.
-
Temperature (0 °C to rt): The reaction is started at a low temperature to control the initial exothermic generation of the acylium ion and is then allowed to warm to ensure completion.
-
Quenching (Ice-cold water): The reaction is quenched by the slow addition of water to decompose the Lewis acid-ketone complex and any remaining catalyst. This process is highly exothermic and must be done cautiously.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous iron(III) chloride (FeCl₃, 1.1 eq).
-
Add anhydrous dichloromethane (DCM, 20 mL) and cool the flask to 0 °C in an ice bath.
-
To this stirring suspension, add propionyl chloride (1.05 eq) dropwise via syringe. Stir for 15 minutes to allow for the formation of the electrophilic complex.
-
-
Substrate Addition:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL).
-
Add this solution dropwise to the cold, stirring reaction mixture over 20 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The product spot should appear at a lower Rf than the starting material.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
CAUTIOUSLY quench the reaction by the dropwise addition of ice-cold water (20 mL). An initial vigorous evolution of HCl gas will occur.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to separate the regioisomers.
-
Characterize the isolated products using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their structure and regiochemistry.
-
Caption: Experimental workflow for Friedel-Crafts acylation.
Conclusion
This compound is a highly activated aromatic substrate poised for facile electrophilic aromatic substitution. The powerful, ortho-, para-directing benzyloxy group and the weaker, ortho-, para-directing vinyl group work in concert to synergistically activate the C2, C4, and C6 positions. Due to steric hindrance at the C2 position, electrophilic attack is predicted to yield a mixture of C4 and C6 substituted products. Its reactivity, comparable to that of anisole, mandates the use of mild and controlled reaction conditions, as exemplified in the provided Friedel-Crafts acylation protocol. A thorough understanding of these electronic and steric factors is paramount for any researcher aiming to leverage this versatile building block in complex molecule synthesis.
References
-
Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. [Link]
-
Quora. (2017). How does a vinyl group attached to a carbon of a benzene ring activate it towards an electrophilic substitution?[Link]
-
Lamoureux, G., & Arias-Álvarez, C. (2020). Grids I: Electrophilic Aromatic Substitution. Educación Química. [Link]
-
LibreTexts Chemistry. (2021). 3.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]
-
ChemTalk. (n.d.). Directing Effects. [Link]
-
LibreTexts Chemistry. (2021). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]
-
OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
-
Save My Exams. (2023). Directing Effects. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Quora. (2017). Anisole is less reactive in electophillic substitution reaction than phenol?[Link]
-
Wikipedia. (2023). Hammett equation. [Link]
-
Quora. (2023). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?[Link]
-
LibreTexts Chemistry. (2021). C. The Friedel-Crafts Acylation of Benzene. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. [Link]
-
Filo. (2024). Anisole is less reactive than phenol towards electrophilic substitution r... [Link]
-
TMP Chem. (2021). 27.04 A Survey of Hammett Substituent Constants. YouTube. [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. [Link]
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A Comparative Guide to the Thermal Stability of Polymers Derived from Benzyloxy Styrenes and Related Analogues
This guide provides an in-depth comparative analysis of the thermal stability of polymers derived from benzyloxy styrenes and structurally related para-substituted styrenes. For researchers, scientists, and professionals in drug development and materials science, understanding the thermal properties of these polymers is paramount for their application in thermally demanding environments and for ensuring the stability of formulated products. This document synthesizes experimental data from various sources to offer a clear comparison, explains the underlying chemical principles governing thermal stability, and provides detailed experimental protocols for verification.
Introduction: The Significance of Thermal Stability in Styrenic Polymers
Polystyrene is a widely utilized commodity polymer; however, its thermal stability can be a limiting factor for certain advanced applications.[1] Chemical modification of the styrene monomer, particularly at the para-position of the phenyl ring, offers a versatile strategy to tune the polymer's properties, including its thermal stability. The introduction of a benzyloxy group, or other related substituents, can significantly alter the degradation pathways and onset of decomposition of the resulting polymer. This guide focuses on elucidating these structure-property relationships, providing a comparative framework for material selection and design.
The thermal stability of a polymer is a critical parameter that dictates its processing window and service temperature. It is primarily assessed using thermogravimetric analysis (TGA), which measures the mass loss of a material as a function of temperature, and differential scanning calorimetry (DSC), which identifies thermal transitions such as the glass transition temperature (Tg).[2][3]
Comparative Thermal Stability Analysis
The thermal stability of various para-substituted polystyrene derivatives is presented below. The data, gathered from multiple studies, highlights the influence of different functional groups on the degradation temperature. Polystyrene (PS) is included as a fundamental benchmark for comparison.
Table 1: Comparative Thermal Decomposition Data of Para-Substituted Polystyrenes
| Polymer | Substituent Group | Onset Decomposition Temp. (Tonset, °C) | Peak Decomposition Temp. (Tpeak, °C) | Activation Energy (Ea, kJ/mol) |
| Polystyrene (PS) | -H | ~350 - 375 | ~400 - 425 | Varies with conversion |
| Poly(4-methylstyrene) (PMS) | -CH₃ | Not specified | Not specified | Generally lower than PS |
| Poly(4-chlorostyrene) (PClS) | -Cl | Not specified | Not specified | Lower than PS and PMS |
| Poly(4-bromostyrene) (PBrS) | -Br | Not specified | Not specified | Higher than PS |
| Poly(4-ethoxystyrene) | -OCH₂CH₃ | Degradation observed between 25-80°C (298-353 K) with prolonged heating[4][5] | Not specified | Not specified |
Note: Decomposition temperatures can vary based on factors such as molecular weight, heating rate, and atmospheric conditions during analysis.[6]
Influence of Para-Substituents on Thermal Stability
The nature of the substituent at the para-position of the styrene monomer has a pronounced effect on the thermal stability of the resulting polymer.
-
Alkyl Substitution: The introduction of an alkyl group, such as in poly(4-methylstyrene), can influence the thermal stability, though the effect can be complex. In the case of PMS, the activation energy for decomposition was found to be slightly lower than that of polystyrene.[5]
-
Halogen Substitution: Halogen atoms significantly impact thermal stability. The activation energy for the decomposition of poly(p-chlorostyrene) is lower than that of polystyrene, indicating reduced stability.[5] Conversely, poly(p-bromostyrene) exhibits a considerably higher activation energy for decomposition compared to polystyrene, suggesting a different degradation mechanism and enhanced thermal stability.[5]
-
Alkoxy and Benzyloxy Substitution: The presence of an ether linkage, as in poly(alkoxystyrene)s and poly(benzyloxystyrene)s, introduces a different chemical environment that affects the degradation pathway. For poly(4-ethoxystyrene), thermal degradation has been observed at relatively low temperatures with prolonged heating, suggesting that the ether linkage may be a point of thermal instability under certain conditions.[4][5] A comprehensive understanding of the thermal stability of poly(benzyloxystyrene) requires further specific TGA data.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section details the standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the polymers.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean TGA pan (e.g., aluminum or platinum).
-
Instrument Setup: Place the sample in the TGA furnace.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[2]
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG), which corresponds to the point of maximum rate of weight loss.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of the polymers.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Experimental Conditions:
-
Atmosphere: Purge the cell with an inert gas, such as nitrogen.
-
Temperature Program:
-
Heat the sample to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Heat the sample again at a constant rate (e.g., 10 °C/min) through the glass transition region.[3]
-
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[7]
Visualizing Structures and Workflows
To further clarify the materials and processes discussed, the following diagrams are provided.
Diagram 1: Chemical Structures of Compared Polymers
Caption: Chemical structures of the discussed para-substituted polystyrenes.
Diagram 2: Experimental Workflow for Thermal Analysis
Caption: A typical workflow for the thermal analysis of polymers.
Conclusion
The thermal stability of polystyrene-based polymers is significantly influenced by the nature of the substituent at the para-position of the styrene ring. This guide has provided a comparative analysis based on available experimental data, highlighting that:
-
Halogen substitution can either decrease (chloro) or increase (bromo) the thermal stability compared to polystyrene, suggesting different degradation mechanisms are at play.
-
Alkoxy substituents, such as in poly(4-ethoxystyrene), may introduce thermally labile points in the polymer chain, potentially reducing overall stability under prolonged heating.
A comprehensive understanding of the thermal properties of polymers derived from benzyloxy styrenes necessitates further dedicated studies to generate precise TGA and DSC data. The experimental protocols and comparative data presented herein provide a solid foundation for researchers and professionals to build upon in their material characterization and development efforts.
References
-
Study of thermal degradation of plasticized poly (4- ethoxystyrene) in solution and solid films. (2025). ResearchGate. Retrieved from [Link]
-
Şenocak, A., Alkan, C., & Karadağ, A. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7, 246-253. Retrieved from [Link]
-
Kinetic Analysis of the Thermal Degradation of Polystyrene-Montmorillonite Nanocomposite. (n.d.). e-Publications@Marquette. Retrieved from [Link]
-
Thermal Stability and Degradation Kinetics of Polystyrene/Organically-Modified Montmorillonite Nanocomposites. (n.d.). e-Publications@Marquette. Retrieved from [Link]
-
Effects of Heating Rate and Temperature on the Thermal Pyrolysis of Expanded Polystyrene Post-Industrial Waste. (2022). MDPI. Retrieved from [Link]
-
Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. (n.d.). e-Publications@Marquette. Retrieved from [Link]
-
Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. (2016). Scirp.org. Retrieved from [Link]
-
On a novel approach to the thermogravimetric analysis of polymers: Polystyrene. (n.d.). MRS Communications. Retrieved from [Link]
-
TGA scans of poly(p-substituted styrene)s at different heating rates in nitrogen. (n.d.). ResearchGate. Retrieved from [Link]
-
DSC thermograms of PS and PS-b-P4VP block copolymer. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. (2025). ResearchGate. Retrieved from [Link]
-
Certain Investigations on the Formulation and Characterization of Polystyrene / Poly(methyl methacrylate) Blends. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
-
Differential scanning calorimetry (DSC) thermograms of poly(St-co-MMA)... (n.d.). ResearchGate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
